molecular formula C10H10ClNO B3318179 Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- CAS No. 99058-22-7

Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-

Cat. No.: B3318179
CAS No.: 99058-22-7
M. Wt: 195.64
InChI Key: GFXJYMZKLOKHRC-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXJYMZKLOKHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 55655-52-2 (Analogous/Isomeric Reference) | Molecular Formula: C₁₀H₁₀ClNO

Executive Summary

This technical guide profiles 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone , a critical bifunctional building block in medicinal chemistry. Characterized by an electron-rich indoline scaffold coupled with a reactive


-chloroketone "warhead," this molecule serves as a linchpin intermediate for synthesizing kinase inhibitors, tubulin modulators (e.g., Indibulin analogues), and serotonin receptor ligands.

The guide prioritizes the C5-acylated regiochemistry implied by the IUPAC name ("indol-5-yl"), distinguishing it from the common N-acylated impurity. It details a robust synthetic route via Friedel-Crafts acylation, outlines safety protocols for handling lachrymatory


-haloketones, and maps downstream derivatization pathways.

Part 1: Structural Analysis & Physicochemical Profile[1]

Molecular Architecture

The molecule consists of a 2,3-dihydroindole (indoline) core. The nitrogen atom (N1) is a secondary amine, while the C5 position hosts a chloroacetyl group.

  • Core Scaffold: Indoline (reduced indole). Unlike indole, the C2-C3 bond is saturated, making the N1 lone pair more available for donation into the benzene ring, significantly activating the C5 position for electrophilic aromatic substitution (EAS).

  • Reactive Handle: The 2-chloroacetyl group at C5. The C-Cl bond is highly susceptible to nucleophilic attack (

    
    ), while the carbonyl facilitates heterocycle formation (e.g., Hantzsch thiazole synthesis).
    
Key Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 195.65 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.
TPSA ~29 ŲLow polar surface area, suggesting blood-brain barrier (BBB) penetration potential.
pKa (N1-H) ~4.5 (Conjugate acid)The indoline nitrogen is weakly basic compared to aliphatic amines but more basic than indole.
Melting Point 130–135 °CSolid at room temperature; stability advantages over liquid analogues.

Part 2: Synthetic Routes & Process Chemistry[2][3][4]

Retrosynthetic Logic

Direct chloroacetylation of unprotected indoline is chemically flawed due to the nucleophilicity of the N1 amine, which leads to N-acylation (forming 1-(chloroacetyl)indoline) or polymerization. The Validated Strategy:

  • Protection: Mask N1 (e.g., Acetyl) to prevent N-acylation and direct the incoming electrophile to the para position (C5).

  • Functionalization: Friedel-Crafts acylation with chloroacetyl chloride.[1]

  • Deprotection: Hydrolysis of the N-acetyl group to reveal the 1H-indol-5-yl moiety.

Validated Synthetic Protocol

Target: 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone (as HCl salt or free base).

Step 1: N-Protection (Acetylation)
  • Reagents: Indoline, Acetic Anhydride (

    
    ), DCM or Toluene.
    
  • Mechanism: Nucleophilic acyl substitution.

  • Outcome: 1-acetyl-2,3-dihydroindole.

  • Note: This group sterically hinders ortho-substitution (C7) and electronically directs to C5.

Step 2: Friedel-Crafts Chloroacetylation (The Critical Step)
  • Reagents: 1-acetylindoline, Chloroacetyl chloride (1.2 eq),

    
     (2.5 eq).
    
  • Solvent:

    
     (traditional) or DCM (modern, safer).
    
  • Conditions:

    
    .
    
  • Protocol:

    • Suspend

      
       in anhydrous DCM under Argon.
      
    • Add chloroacetyl chloride dropwise at

      
       to generate the acylium ion complex.
      
    • Add 1-acetylindoline solution slowly.

    • Reflux for 2–4 hours. Monitor by LCMS for conversion of SM (MW 161) to Product (MW 237).

    • Quench: Pour onto crushed ice/HCl. Extract with DCM.

Step 3: N-Deacetylation (Hydrolysis)
  • Reagents: 6M HCl / Ethanol reflux.

  • Challenge: The

    
    -chloroketone is sensitive to basic hydrolysis (Darzens condensation risk). Acid hydrolysis is preferred.
    
  • Purification: Recrystallization from Ethanol/Hexane.

Process Workflow Diagram (DOT)

SynthesisWorkflow Start Indoline (2,3-dihydro-1H-indole) Step1 Step 1: N-Protection (Ac2O, DCM) Start->Step1 Inter1 Intermediate: 1-Acetylindoline Step1->Inter1 Yield >90% Step2 Step 2: Friedel-Crafts Acylation (ClCH2COCl, AlCl3, 0°C) Inter1->Step2 Regioselective (C5) Inter2 Intermediate: 1-Acetyl-5-(2-chloroacetyl)indoline Step2->Inter2 Electrophilic Subst. Step3 Step 3: Acid Hydrolysis (6M HCl/EtOH, Reflux) Inter2->Step3 Product TARGET: 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone Step3->Product Deprotection

Caption: Step-wise synthetic pathway ensuring C5 regioselectivity via N-acetyl direction.

Part 3: Reactivity Profile & Medicinal Applications[5][6]

The "Warhead" Reactivity

The 2-chloroacetyl moiety is a versatile electrophile.

  • Hantzsch Thiazole Synthesis: Reaction with thioamides (R-CS-

    
    ) yields 2-substituted-4-(indolin-5-yl)thiazoles. This is the primary route for generating kinase inhibitors (e.g., CDK or VEGFR inhibitors).
    
  • N-Alkylation: Reaction with primary/secondary amines generates

    
    -amino ketones, which can be reduced to 
    
    
    
    -amino alcohols (resembling adrenergic blockers).
  • Indole Oxidation: The indoline core can be oxidized back to indole using DDQ or

    
     if the aromatic indole pharmacophore is required after the acylation step.
    
Application Workflow (DOT)

Reactivity Core 2-chloro-1-(indol-5-yl)ethanone PathA Thioamides (Hantzsch Synthesis) Core->PathA PathB Amines (HNR2) (SN2 Displacement) Core->PathB PathC DDQ / MnO2 (Oxidation) Core->PathC ProdA Thiazole-Indoline Hybrids (Kinase Inhibitors) PathA->ProdA Cyclization ProdB Alpha-Amino Ketones (CNS Ligands) PathB->ProdB Alkylation ProdC Indole Analogues (Aromatization) PathC->ProdC Dehydrogenation

Caption: Divergent synthesis pathways transforming the chloroacetyl-indoline core into bioactive scaffolds.

Part 4: Safety & Handling (HSE)

Hazard Identification
  • Lachrymator:

    
    -chloroacetophenones are potent tear gas agents (CN gas analogues). Even at laboratory scale, they cause severe eye and respiratory irritation.
    
  • Skin Sensitizer: Potential for allergic contact dermatitis.

  • Alkylating Agent: Genotoxic potential due to DNA alkylation capability.

Handling Protocol
  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before washing.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

References

  • Vertex AI Search. (2025). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method. Available at: [Link]

  • Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Available at: [Link]

Sources

Comprehensive Technical Guide to 5-(2-Chloroacetyl)indoline: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Chloroacetyl)indoline is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a reactive


-chloro ketone moiety and a secondary amine embedded within an indoline core, this compound serves as a critical intermediate for synthesizing complex heterocyclic therapeutics. This technical whitepaper provides an authoritative overview of its physicochemical properties, structural identity, and a self-validating synthetic workflow designed for high-yield regioselectivity.

Chemical Identity & Structural Elucidation

Nomenclature within indoline and indole derivatives often leads to literature ambiguities. It is imperative to distinguish the target compound, 5-(2-chloroacetyl)indoline (CAS: 99058-22-7)[1], from its structural isomers and oxidized analogs. Common misidentifications include 1-(2-chloroacetyl)indoline (CAS: 17133-48-1)[2], where the acyl group is on the nitrogen, and 5-(2-chloroacetyl)indolin-2-one (CAS: 65435-04-3)[3], which features an oxindole core.

  • IUPAC Name : 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone[1]

  • CAS Registry Number : 99058-22-7[1]

  • SMILES : O=C(CCl)c1ccc2c(c1)NCC2

  • Molecular Formula : C10H10ClNO[1]

Physicochemical Properties

The physical properties of 5-(2-chloroacetyl)indoline dictate its handling, solubility, and reactivity profile in downstream synthetic applications. The


-chloro ketone is sensitive to strong nucleophiles and basic conditions, necessitating careful storage.
PropertyValue
CAS Number 99058-22-7[1]
Molecular Weight 195.645 g/mol [1]
Molecular Formula C10H10ClNO[1]
Physical State Solid (at Room Temperature)
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Carbonyl, Amine)
Topological Polar Surface Area ~29.1 Ų[2]

Mechanistic Synthesis & Workflow

Direct Friedel-Crafts acylation of indoline with chloroacetyl chloride typically fails or yields complex mixtures due to competitive N-acylation. To circumvent this, a protection-acylation-deprotection sequence is strictly required. The nitrogen atom is first protected (e.g., via acetylation), which not only prevents N-acylation but also sterically and electronically directs the incoming acylium ion to the para-position (C5) of the aromatic ring[4].

G A Indoline (Starting Material) B 1-Acetylindoline (N-Protected) A->B Acetic Anhydride Pyridine, 0°C C 1-Acetyl-5-(2-chloroacetyl)indoline (Acylated Intermediate) B->C Chloroacetyl Chloride AlCl3, DCM, 0°C D 5-(2-Chloroacetyl)indoline (Target Product) C->D 6M HCl Reflux, 4h

Workflow for the regioselective synthesis of 5-(2-chloroacetyl)indoline via Friedel-Crafts acylation.

Experimental Protocols: A Self-Validating System

Step 1: N-Protection (Synthesis of 1-Acetylindoline)
  • Procedure : Dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool the reaction vessel to 0°C under an inert argon atmosphere. Dropwise add acetic anhydride (1.1 eq). Stir for 2 hours at room temperature.

  • Mechanistic Causality : Cooling minimizes exothermic degradation. Pyridine acts as an acid scavenger and nucleophilic catalyst, driving the reaction forward.

  • Validation : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the indoline spot (which is ninhydrin active) confirms complete protection.

Step 2: Regioselective Friedel-Crafts Acylation
  • Procedure : Suspend anhydrous aluminum chloride (

    
    , 2.5 eq) in DCM at 0°C. Add chloroacetyl chloride (1.2 eq) and stir for 15 minutes to generate the electrophilic acylium ion complex. Slowly add a solution of 1-acetylindoline (1.0 eq) in DCM. Stir at room temperature for 4 hours.
    
  • Mechanistic Causality :

    
     is required in stoichiometric excess (>2.0 eq) because the Lewis basic carbonyl groups of both the acetyl protecting group and the newly formed chloroacetyl group will coordinate with the Lewis acid, effectively deactivating it.
    
  • Validation : Quench a micro-aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Confirm the presence of the

    
     peak for the intermediate 1-acetyl-5-(2-chloroacetyl)indoline (CAS: 76139-03-2)[4].
    
Step 3: Acidic Deprotection
  • Procedure : Isolate the intermediate and reflux in 6M HCl for 4 hours. Cool the mixture to room temperature, neutralize carefully with saturated aqueous

    
     to pH 8, and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate in vacuo.
  • Mechanistic Causality : Acidic hydrolysis selectively cleaves the N-acetyl amide bond while leaving the

    
    -chloro ketone intact. The reaction time must be strictly monitored to prevent unwanted hydrolysis of the alkyl chloride into a hydroxyl group.
    
  • Validation :

    
     NMR (
    
    
    
    ) must show the reappearance of the broad N-H singlet at ~4.0 ppm and the distinct singlet of the
    
    
    protons at ~4.6 ppm.

Applications in Drug Development

The


-chloro ketone moiety in 5-(2-chloroacetyl)indoline is a highly reactive electrophile, making it an ideal precursor for synthesizing thiazoles, imidazoles, and various amine derivatives via nucleophilic substitution (

). It is extensively utilized in the development of

-adrenoceptor antagonists[4], atypical antipsychotics, and other neuroactive small molecules where the indoline core provides critical hydrogen bonding and lipophilic interactions within receptor binding pockets.

References

  • 1,4-Piperidinedicarboxamide, N1-[3-[(2,3-dihydro-1H-indolyl)
  • 1-(2,3-DIHYDRO-1H-INDOL-5-YL)
  • 65435-04-3|5-(2-Chloroacetyl)
  • 1-乙酰基-5-(氯乙酰基)

Sources

Technical Guide: 5-Chloroacetyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloroacetyl-2,3-dihydro-1H-indole (5-chloroacetylindoline) represents a critical electrophilic scaffold in medicinal chemistry, distinct from its N-acylated isomer. Functioning primarily as a "warhead" for covalent kinase inhibition and a precursor for heterocyclic synthesis (e.g., thiazoles via Hantzsch cyclization), this molecule requires precise handling due to its alkylating nature. This guide provides a definitive ontology of the compound, distinguishing it from common isomers, and details a self-validating synthetic protocol for its generation and application in drug discovery.

Part 1: Chemical Ontology & Nomenclature

Confusion frequently arises between the N-substituted and C5-substituted isomers of chloroacetyl indoline. Precise nomenclature is required to ensure the correct regioisomer is selected for experimental workflows.

Core Identity
  • Target Molecule: 5-chloroacetyl-2,3-dihydro-1H-indole

  • Systematic IUPAC Name: 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone

  • Functional Class:

    
    -Haloketone; Indoline derivative.
    
Synonym & Identifier Matrix

The following table consolidates valid synonyms and distinguishes them from common "look-alike" compounds found in commercial catalogs.

Identifier TypeValue / NameContext
Primary Synonym 5-(2-Chloroacetyl)indoline Common laboratory shorthand.
Descriptive Name Indolin-5-yl chloromethyl ketone Highlights the reactive warhead.
IUPAC 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanoneOfficial nomenclature.
Related CAS 17133-48-1 (Warning)DO NOT USE. This is the N-isomer (1-chloroacetyl).
Derivative CAS 118306-97-1 Refers to the 1-methyl-2-oxo derivative (Oxindole).
Structural Key C5-AcylationThe acetyl group is para to the nitrogen.
Structural Differentiation (Graphviz)

The diagram below visualizes the critical difference between the target (C5-substituted) and the common impurity/isomer (N1-substituted).

IsomerMap Target TARGET MOLECULE 5-Chloroacetyl-2,3-dihydro-1H-indole (C5-Substitution) Isomer COMMON ISOMER (Incorrect) 1-Chloroacetyl-2,3-dihydro-1H-indole (N1-Substitution) Core Indoline Scaffold (2,3-Dihydro-1H-indole) Core->Target Friedel-Crafts (Requires N-Protection) Core->Isomer Direct Acylation (Kinetic Product)

Figure 1: Structural divergence of chloroacetyl indolines. The target molecule requires specific synthetic control to achieve C5-substitution.

Part 2: Structural Analysis & Reactivity

The Electrophilic Warhead

The chloromethyl ketone moiety at the 5-position serves as a "soft" electrophile. In biological systems, this group specifically targets nucleophilic cysteine residues within the ATP-binding pockets of kinases.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Leaving Group: Chloride ion (

    
    ).
    
  • Target: Cysteine thiols (

    
    ) in proteins.
    
Stability Considerations

The free amine form of 5-chloroacetylindoline is chemically labile. The basic nitrogen of one molecule can attack the electrophilic ketone of another, leading to polymerization.

  • Storage Protocol: Store as the Hydrochloride salt or N-acetyl protected precursor until the final coupling step.

  • Handling: Maintain at -20°C under inert atmosphere (Argon/Nitrogen).

Part 3: Synthetic Protocols

This section details the "Gold Standard" route: Friedel-Crafts Acylation of N-Protected Indoline . Direct acylation of unprotected indoline fails due to competitive N-acylation.

Reaction Workflow (Graphviz)

SynthesisPath Start Start: Indoline (2,3-dihydro-1H-indole) Step1 Step 1: N-Protection (Acetic Anhydride, Et3N) Start->Step1 Inter1 Intermediate A: 1-Acetylindoline Step1->Inter1 Step2 Step 2: Regioselective Acylation (Chloroacetyl Chloride, AlCl3, CS2) Inter1->Step2 Inter2 Intermediate B: 1-Acetyl-5-(2-chloroacetyl)indoline Step2->Inter2 Step3 Step 3: Controlled Hydrolysis (HCl/MeOH, Reflux) Inter2->Step3 Final Final Product: 5-Chloroacetyl-2,3-dihydro-1H-indole Step3->Final

Figure 2: Step-wise synthetic pathway ensuring regioselectivity at the C5 position.

Detailed Methodology

Step 1: Protection (Synthesis of 1-Acetylindoline)

  • Dissolve indoline (1.0 eq) in DCM (Dichloromethane).

  • Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. Wash with 1M HCl, then Brine. Dry over

    
    .
    

Step 2: Friedel-Crafts Acylation Rationale: The acetyl group on the nitrogen deactivates the ring slightly but directs the incoming electrophile to the para position (C5) via steric hindrance at the ortho position and electronic activation.

  • Suspend

    
     (3.0 eq) in dry 
    
    
    
    or DCM under Argon.
  • Add Chloroacetyl chloride (1.2 eq) dropwise.

  • Add 1-Acetylindoline (from Step 1) slowly.

  • Reflux for 4-6 hours. Monitor by TLC (The product will be less polar than the starting material).

  • Quench: Pour onto crushed ice/HCl carefully. Extract with DCM.

Step 3: Deprotection (Optional but risky) Note: Only perform this if the free amine is immediately required for the next step.

  • Reflux Intermediate B in dilute HCl/MeOH (1:1) for 1 hour.

  • Neutralize carefully with

    
     to pH 8.
    
  • Extract immediately to prevent self-polymerization.

Part 4: Therapeutic Applications

Covalent Kinase Inhibitors

The 5-chloroacetyl group is a pharmacophore used to target "Cysteine-Singular" kinases.

  • Targeting Logic: The indoline core mimics the adenosine ring of ATP. The chloroacetyl tail extends into the solvent front or back-pocket to form a covalent bond with non-catalytic cysteines.

  • Example: Precursors for analogs of Afatinib or Neratinib (EGFR inhibitors) where the Michael acceptor is replaced or modified.

Thiazole Synthesis (Hantzsch Reaction)

This molecule is a primary building block for synthesizing 2-amino-4-(indolin-5-yl)thiazoles.

  • Protocol: React 5-chloroacetylindoline with thiourea in ethanol (Reflux, 2h).

  • Result: Formation of a thiazole ring fused to the indoline scaffold, a common motif in anti-viral and anti-cancer screenings.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed or inhaled.Use in a fume hood only.
Skin Corr./Irrit. Causes severe skin burns and eye damage.[1]Wear nitrile gloves (double gloved) and face shield.
Lachrymator Potent tear-inducing agent.Do not open outside of containment.
Sensitizer May cause allergic skin reaction.Avoid all contact; alkylating agent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122195, 1-(2-chloroacetyl)indoline. (Note: Cited for isomer distinction). Retrieved from

  • BenchChem (2025). Technical Guide: Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone and Derivatives. Retrieved from

  • Sigma-Aldrich (2025). Product Specification: 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone (CAS 17133-48-1).[2] Retrieved from [2]

  • BuyersGuideChem. 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone Properties and Suppliers. (Used for physical property correlation of related alpha-halo ketones). Retrieved from [3]

Sources

The Chemical Divergence: A Comparative Analysis of 5-Chloroacetylindole and 5-Chloroacetylindoline in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterocyclic pharmacophores, the introduction of a reactive α-halo ketone moiety—specifically the chloroacetyl group—serves as a critical gateway for downstream functionalization, such as amination and reduction to bioactive aminoalcohols[1]. However, the synthetic accessibility and electronic behavior of 5-chloroacetylindole versus 5-chloroacetylindoline are fundamentally divergent. This whitepaper elucidates the mechanistic causality behind their reactivity, the electronic bias of their respective bicyclic cores, and provides self-validating protocols for their synthesis and utilization in drug development.

Structural and Electronic Foundations: The Core Causality

To understand the difference between these two intermediates, one must analyze the electronic distribution of their foundational scaffolds:

  • The Indole Core (10π Aromatic System): Indole is a fully aromatic, planar bicyclic system. The nitrogen lone pair is delocalized into the pyrrole ring to satisfy the 10π Hückel rule. Consequently, the nitrogen is a very weak base, and the electron density is funneled into the pyrrole ring, making the C3 position the thermodynamic and kinetic sink for electrophilic attack[2]. Direct electrophilic aromatic substitution (EAS) on the benzene ring (e.g., at C5) is electronically disfavored.

  • The Indoline Core (Reduced Pyrrole): Indoline (2,3-dihydroindole) possesses a reduced, non-aromatic pyrroline ring. This breaks the 10π system, freeing the nitrogen lone pair to conjugate strictly with the fused benzene ring. Behaving similarly to an aniline derivative, the indoline nitrogen acts as a strong electron-donating group, activating the benzene ring toward EAS at the ortho (C7) and para (C5 ) positions.

The Synthetic Divergence: Overcoming the C3 vs. C5 Conundrum

Because the direct Friedel-Crafts acylation of indole with chloroacetyl chloride predominantly yields 3-chloroacetylindole[2][3], synthesizing the C5-substituted isomer requires a strategic detour through the indoline core.

To achieve C5 functionalization, indoline is first N-protected (typically via acetylation). This serves two causal purposes:

  • Prevention of N-Acylation: It blocks the nucleophilic nitrogen from reacting with the acylating agent.

  • Lewis Acid Compatibility: It prevents the basic indoline nitrogen from irreversibly complexing with the Lewis acid catalyst (e.g., AlCl₃), which would otherwise convert the nitrogen into an electron-withdrawing ammonium species and deactivate the ring.

Once protected, 1-acetylindoline undergoes clean Friedel-Crafts acylation at the para position (C5) due to steric hindrance at the ortho position (C7)[4]. The resulting 1-acetyl-5-chloroacetylindoline can subsequently be oxidized (dehydrogenated) and deprotected to yield the fully aromatic 5-chloroacetylindole [5].

CoreReactivity Indoline Indoline Core (Reduced Pyrrole) N_Acetyl 1-Acetylindoline (N-Protected) Indoline->N_Acetyl Ac2O (Protection) Indole Indole Core (10π Aromatic) C3_AcylIndole 3-Chloroacetylindole (C3-Directed EAS) Indole->C3_AcylIndole ClCH2COCl, Lewis Acid (Direct Acylation) C5_AcylIndole 5-Chloroacetylindole (Via Oxidation) Indole->C5_AcylIndole Direct C5 Acylation (Sterically/Electronically Disfavored) C5_AcylIndoline 1-Acetyl-5-chloroacetylindoline (Para-Directed EAS) N_Acetyl->C5_AcylIndoline ClCH2COCl, AlCl3 (Friedel-Crafts) C5_AcylIndoline->C5_AcylIndole DDQ / Deprotection (Aromatization)

Synthetic divergence of indole and indoline cores during Friedel-Crafts acylation.

Comparative Physicochemical and Reactivity Profile

To aid in rational drug design, the quantitative and qualitative differences between the two intermediates are summarized below.

Property5-Chloroacetylindole1-Acetyl-5-chloroacetylindoline
Core Structure Bicyclic, fully aromatic (10π electrons)Bicyclic, non-aromatic pyrroline ring
Nitrogen Lone Pair Delocalized into the aromatic systemConjugated strictly with the benzene ring
Direct EAS Site C3 (Pyrrole ring)C5 and C7 (Benzene ring)
Synthetic Accessibility Multi-step (via indoline oxidation)Direct Friedel-Crafts on N-protected indoline
Reactivity of α-Halo Group Highly reactive to SN2 (Amination)Highly reactive to SN2 (Amination)
Downstream Utility Precursor for rigid, planar pharmacophoresPrecursor for flexible, sp³-rich pharmacophores

Downstream Pharmaceutical Applications

Both compounds are highly valued for their α-halo ketone moiety. In pharmaceutical synthesis, 5-chloroacetylindole is frequently subjected to amination via SN2 displacement with secondary amines. The resulting amino ketones are subsequently reduced to form 5-(2-amino-1-hydroxyethyl)indoles[1][4]. These structural motifs are critical in the development of monoamine transporter (DAT, NET, SERT) modulators, β-adrenergic agonists, and other neuroactive therapeutics[1].

Mechanism Step1 Acylium Ion Formation Step2 Electrophilic Attack (C5 Position) Step1->Step2 1-Acetylindoline Step3 Wheland Intermediate Step2->Step3 Resonance Step4 Rearomatization (-H+) Step3->Step4 Proton Loss

Mechanistic workflow of the Friedel-Crafts acylation at the C5 position of indoline.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the mechanistic integrity of the reaction.

Protocol A: Synthesis of 1-Acetyl-5-chloroacetylindoline

Objective: Regioselective C5 acylation via Friedel-Crafts chemistry.

  • Preparation of the Acylating Complex: Suspend anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere at 0 °C. Causality: DCM is a non-polar, aprotic solvent that prevents the deactivation of the Lewis acid catalyst[2].

  • Acylium Generation: Add Chloroacetyl chloride (1.2 eq) dropwise. Stir for 30 minutes. Causality: The controlled addition manages the exothermic generation of the highly electrophilic trichloroacylium ion.

  • Electrophilic Attack: Add a solution of 1-acetylindoline (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material and the emergence of a lower-Rf UV-active spot confirms the formation of the ketone.

  • Quenching: Pour the mixture slowly over crushed ice and 1M HCl. Causality: The acidic aqueous quench safely destroys the active AlCl₃ complex and ensures the product partitions cleanly into the organic layer[2].

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol to yield pure 1-acetyl-5-chloroacetylindoline.

Protocol B: Conversion to 5-Chloroacetylindole

Objective: Aromatization of the indoline core without degrading the α-halo ketone.

  • Oxidation: Dissolve 1-acetyl-5-chloroacetylindoline (1.0 eq) in anhydrous toluene. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)[5].

  • Reflux: Heat the mixture to reflux for 4-6 hours. Causality: DDQ selectively dehydrogenates the pyrroline ring. The thermodynamic driving force is the formation of the stable 10π aromatic indole system.

  • Validation Checkpoint: The precipitation of DDQH₂ (the reduced hydroquinone byproduct) visually confirms the progress of the oxidation.

  • Filtration & Deprotection: Filter off the DDQH₂. Concentrate the filtrate and subject the residue to mild basic hydrolysis (e.g., K₂CO₃ in Methanol) to cleave the N-acetyl group.

  • Isolation: Neutralize, extract with ethyl acetate, and purify via silica gel chromatography to isolate 5-chloroacetylindole.

References

  • Title: An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride Source: Benchchem URL
  • Title: Raman spectroscopy and gas chromatography with flame ionization detection as analysis tools in stability tests of selected synthetic psychoactive substances Source: ResearchGate URL
  • Title: Δ2-1,2-Diazetines: Regioselective Acylation Reactions and Rearrangement into 4H-1,3,4-Oxadiazines Source: ResearchGate URL
  • Title: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride Source: Organic Chemistry Portal URL
  • Title: Synthesis and reactions of some 3-(2-haloacyl)

Sources

Methodological & Application

Synthesis of Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- from indoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone

Executive Summary & Chemical Context

This application note details the robust synthesis of 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone (also known as 5-(2-chloroacetyl)indoline) starting from indoline . This molecule is a critical pharmacophore in the synthesis of kinase inhibitors, sulfonamide diuretics (e.g., Indapamide analogs), and GPCR ligands.

Critical Regioselectivity Challenge: Direct Friedel-Crafts acylation of unprotected indoline is chemically non-viable for high-purity applications. The secondary amine (N1) is highly nucleophilic and will preferentially react with chloroacetyl chloride to form 1-(2-chloroacetyl)indoline (N-acylation) rather than the desired C5-acylated product. Furthermore, the free base of the target molecule (5-chloroacetylindoline) is prone to intermolecular polymerization (dimerization) where the N1 amine of one molecule attacks the


-chloroketone of another.

Strategic Solution: To ensure regioselectivity (C5 position) and product stability, this protocol utilizes a Protection-Acylation-Deprotection strategy. The final product is isolated as the Hydrochloride Salt , which renders the amine non-nucleophilic, preventing self-alkylation and ensuring long-term stability.

Reaction Pathway & Mechanism

The synthesis proceeds via three distinct stages. The N-acetyl group serves as a "blocking" group for the amine while directing the subsequent electrophilic aromatic substitution to the para position (C5) relative to the nitrogen.

SynthesisPathway Indoline Indoline (Start) NAcIndoline N-Acetylindoline (Intermediate 1) Indoline->NAcIndoline Ac2O, DCM (Protection) Side1 N-Chloroacetylindoline ( undesired N-acylation) Indoline->Side1 Direct Acylation (Avoid) DiAcyl 1-Acetyl-5-(2-chloroacetyl)indoline (Intermediate 2) NAcIndoline->DiAcyl ClCH2COCl, AlCl3 (Friedel-Crafts) Target 5-(2-chloroacetyl)indoline HCl (Target Product) DiAcyl->Target HCl (aq), EtOH (Selective Hydrolysis)

Figure 1: Synthetic workflow illustrating the protection strategy to avoid N-alkylation side reactions.

Experimental Protocols

Step 1: N-Protection (Synthesis of 1-Acetylindoline)

Objective: Mask the nucleophilic nitrogen to prevent direct reaction with the acylating agent.

Reagents:

  • Indoline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 Vol)

  • Triethylamine (1.1 equiv)

Procedure:

  • Charge indoline and DCM into a reactor. Cool to 0–5 °C.

  • Add Triethylamine.[1]

  • Add Acetic Anhydride dropwise, maintaining internal temperature < 10 °C.

  • Allow to warm to 20–25 °C and stir for 2 hours.

  • IPC (In-Process Control): TLC or HPLC should show < 1% Indoline.

  • Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO3, then Brine.

  • Dry over MgSO4, filter, and concentrate to yield 1-Acetylindoline as a white/off-white solid.

    • Note: This intermediate is stable and can be stored.

Step 2: Friedel-Crafts Chloroacetylation

Objective: Introduce the chloroacetyl group at the C5 position. The N-acetyl group directs para (C5) and sterically hinders the ortho (C7) position.

Reagents:

  • 1-Acetylindoline (1.0 equiv)

  • Chloroacetyl Chloride (1.5 equiv)

  • Aluminum Chloride (

    
    ) (2.5 equiv)
    
  • DCM or 1,2-Dichloroethane (DCE) (Solvent, 10 Vol)

Safety Warning:


 reacts violently with water. Chloroacetyl chloride is a lachrymator and toxic. Perform in a fume hood.

Procedure:

  • Suspend

    
     in DCM/DCE at 0 °C under Nitrogen atmosphere.
    
  • Add Chloroacetyl Chloride dropwise. The suspension may clear as the acylium ion forms.

  • Add 1-Acetylindoline (dissolved in minimal solvent) dropwise, maintaining temperature < 5 °C.

  • Critical Step: Heat the reaction to reflux (40 °C for DCM, 80 °C for DCE) for 4–6 hours.

    • Why Reflux? C5 acylation has a higher activation energy than N-acylation. Heat ensures conversion.

  • Quench: Cool to 0 °C. Slowly pour the reaction mixture into Ice/HCl mixture. Caution: Exothermic.

  • Extract with DCM. Wash organics with water and brine.

  • Concentrate. Recrystallize from Ethanol/Hexane if necessary.

  • Product: 1-Acetyl-5-(2-chloroacetyl)indoline .

Step 3: Selective Hydrolysis (Deprotection)

Objective: Remove the N-acetyl group without hydrolyzing the reactive


-chloroketone (which would form the 

-hydroxy ketone).

Reagents:

  • 1-Acetyl-5-(2-chloroacetyl)indoline

  • Conc. HCl / Ethanol (1:3 ratio)

Procedure:

  • Suspend the intermediate in Ethanol.

  • Add Conc. HCl.

  • Heat to reflux (approx. 75–80 °C) for 2–4 hours.

    • Monitor Closely: Prolonged heating can degrade the chloroketone. Stop immediately once the starting material is consumed (TLC/HPLC).

  • Cool to 0 °C. The product often precipitates as the Hydrochloride salt.

  • Filter the solid. Wash with cold ethanol and diethyl ether.

  • Final Product: 5-(2-chloroacetyl)indoline Hydrochloride .

Quantitative Data & Specifications

Table 1: Process Parameters and Expected Yields

ParameterStep 1 (Protection)Step 2 (Acylation)Step 3 (Hydrolysis)
Limiting Reagent Indoline1-AcetylindolineIntermediate 2
Key Reagent

(1.2 eq)

(1.5 eq) /

(2.5 eq)
HCl (excess)
Temperature 0 °C

RT
Reflux (40–80 °C)Reflux (75 °C)
Time 2 hours4–6 hours2–4 hours
Typical Yield 90–95%75–85%80–90%
Appearance White SolidOff-white/Beige SolidWhite/Pale Grey Solid
Purity (HPLC) >98%>95%>98%

Table 2: Physicochemical Properties (Final Product)

PropertyValue
Chemical Formula

Molecular Weight 195.65 (Free Base) / 232.11 (Salt)
Solubility Soluble in Water, Methanol, DMSO. Insoluble in Ether/Hexane.
Stability Hygroscopic. Store under Argon at -20°C.

Troubleshooting & Critical Controls

  • Issue: Low Regioselectivity (Formation of C7 isomer).

    • Cause: Temperature too high during addition or insufficient steric bulk.

    • Fix: Ensure addition is at 0 °C. The N-acetyl group usually provides sufficient steric hindrance to block C7, forcing C5 substitution.

  • Issue: Loss of Chlorine (Formation of Hydroxy-ketone).

    • Cause: Hydrolysis step too long or pH became basic.

    • Fix: Strictly use Acidic hydrolysis (HCl). Never use NaOH/KOH for deprotection, as the

      
      -chloroketone will form an epoxide or diol.
      
  • Issue: "Gummy" Product in Step 2.

    • Cause: Aluminum salts complexing with the product.

    • Fix: Ensure the quench into Ice/HCl is vigorous and acidic (pH < 1) to break the Aluminum-Oxygen complex completely.

References

  • Regioselectivity of Indoline Acylation: Terent'ev, A. P., et al. "Friedel-Crafts acylation of N-acylindolines." Journal of General Chemistry USSR, 1960. (Foundational text on N-protection directing effects).
  • Synthesis of 1-(1-acetylindolin-5-yl)-2-chloroethanone (Intermediate)

    • Yang, X. M.[2] "(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one." Acta Crystallographica Section E, 2010.[2]

  • Friedel-Crafts Protocols on Indolines

    • BenchChem Technical Guide.[1] "Friedel-Crafts Acylation of Indoles and Indolines."

  • Safety Data & Handling (Chloroacetyl Chloride)

    • PubChem Compound Summary for Chloroacetyl Chloride.

Sources

Protocol for N-protection during 5-chloroacetylindoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic N-Protection in the Synthesis of 5-Chloroacetylindoline: A Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Imperative for N-Protection

5-Chloroacetylindoline is a valuable intermediate in medicinal chemistry, often serving as a precursor for pharmacologically active compounds. Its synthesis is most commonly achieved via Friedel-Crafts acylation of indoline. However, the inherent nucleophilicity and basicity of the indoline nitrogen present a significant challenge. Direct acylation is often problematic as the nitrogen atom complexes with the Lewis acid catalyst, deactivating the aromatic ring towards the desired electrophilic substitution. This guide provides a detailed protocol and the underlying chemical principles for the effective N-protection of indoline, facilitating a high-yield synthesis of the target molecule. We will focus on the N-acetyl protecting group, which not only shields the nitrogen but also critically directs the acylation to the desired C5 position.

The Causality of Protection: Why N-Acetylation is the Strategy of Choice

The success of a Friedel-Crafts acylation on the indoline scaffold hinges on controlling the reactivity of the nitrogen atom. An unprotected amine is a potent Lewis base that will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning it.[1][2] This coordination places a positive charge on the nitrogen, strongly deactivating the entire aromatic system to further electrophilic attack.

The selection of a protecting group is therefore not merely about masking the amine but about modulating the electronic properties of the entire molecule.

  • The Acetyl Group (Ac): The acetyl group is an excellent choice for this specific transformation for two key reasons.

    • Electronic Deactivation: The carbonyl moiety of the acetyl group is electron-withdrawing, which significantly reduces the electron density and basicity of the indoline nitrogen. This prevents the formation of a stable complex with the Lewis acid catalyst, leaving it free to activate the acylating agent.[3]

    • Regiodirecting Effect: As an ortho-, para-director, the N-acetyl group steers the incoming electrophile (the chloroacetylium ion) to the C5 position (para to the nitrogen), which is the desired site of functionalization for synthesizing 5-chloroacetylindoline.[4]

  • Alternative Groups (e.g., Boc): While the tert-butoxycarbonyl (Boc) group is a staple in organic synthesis, it is less ideal for this specific reaction. Its removal requires strong acidic conditions which can be incompatible with other functional groups or lead to side reactions.[5][6][7] Furthermore, the primary benefit of the acetyl group lies in its dual role as both a protecting and a directing group, streamlining the synthetic pathway.

The overall synthetic strategy is therefore a three-stage process, visualized below.

G Indoline Indoline N_Protection Step 1: N-Protection (Acetylation) Indoline->N_Protection Acylindoline 1-Acetylindoline N_Protection->Acylindoline FC_Acylation Step 2: Friedel-Crafts Acylation Acylindoline->FC_Acylation Protected_Product 1-Acetyl-5-chloroacetylindoline FC_Acylation->Protected_Product Deprotection Step 3: Deprotection (Hydrolysis) Protected_Product->Deprotection Final_Product 5-Chloroacetylindoline Deprotection->Final_Product G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution Acyl_Cl Chloroacetyl Chloride AlCl3 AlCl₃ (Lewis Acid) Acyl_Cl->AlCl3 Coordination Acylium Chloroacetylium Ion (Electrophile) AlCl3->Acylium Forms N_Acetylindoline 1-Acetylindoline (Nucleophile) Acylium->N_Acetylindoline Attacks Sigma_Complex Sigma Complex (Resonance Stabilized) N_Acetylindoline->Sigma_Complex Nucleophilic Attack Product 1-Acetyl-5-chloroacetylindoline Sigma_Complex->Product Deprotonation

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(2-Chloroacetyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indoline Scaffold and the Reactivity of an α-Haloketone

The indoline-2-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This core is central to numerous clinically approved drugs, particularly in oncology, where substituted indolin-2-ones have emerged as potent multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1][2] The compound 5-(2-chloroacetyl)indoline combines this valuable scaffold with a highly reactive α-chloroacetyl group. This functional group serves as a powerful electrophilic handle, enabling a diverse array of nucleophilic substitution reactions to create extensive libraries of novel indoline derivatives for drug discovery and development.

The reactivity of the α-chloroacetyl group is significantly enhanced by the adjacent carbonyl functionality. The electron-withdrawing nature of the carbonyl group polarizes the carbon-chlorine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1] Consequently, these reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, allowing for the direct and efficient introduction of various pharmacophoric elements. This guide provides a detailed exploration of the nucleophilic substitution reactions of 5-(2-chloroacetyl)indoline, offering insights into reaction mechanisms and providing detailed protocols for the synthesis of a variety of derivatives.

Core Reactivity Principles

The primary site of reactivity on 5-(2-chloroacetyl)indoline in the context of nucleophilic substitution is the carbon atom bearing the chlorine. The presence of the adjacent ketone significantly increases the electrophilicity of this carbon, making it a prime target for a wide range of nucleophiles.

Reactivity sub 5-(2-chloroacetyl)indoline product Substituted Product sub->product Bond Formation (C-Nu) Cl Chloride (Cl-) sub->Cl Leaving Group Departure Nu Nucleophile (Nu:) Nu->sub SN2 Attack

Caption: Generalized SN2 mechanism for nucleophilic substitution on 5-(2-chloroacetyl)indoline.

The choice of nucleophile, solvent, and base (if required) is critical in directing the outcome of the reaction and minimizing potential side reactions. Less basic nucleophiles are generally preferred for reactions with α-haloketones to avoid competing elimination reactions or enolate formation.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-(2-chloroacetyl)indoline with representative nitrogen, sulfur, and oxygen nucleophiles. These protocols are designed to be adaptable and serve as a starting point for further optimization.

I. Synthesis of 5-(2-(Piperidin-1-yl)acetyl)indolin-2-one (Nitrogen Nucleophile)

This protocol details the reaction with a secondary amine, piperidine, a common building block in medicinal chemistry.

Workflow:

Nitrogen_Nucleophile_Workflow start Reactants: 5-(2-chloroacetyl)indoline Piperidine Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction Reaction: - Stir at room temperature to 50°C - Monitor by TLC start->reaction workup Work-up: - Filter solid base - Evaporate solvent reaction->workup purification Purification: - Column chromatography or Recrystallization workup->purification product Product: 5-(2-(Piperidin-1-yl)acetyl)indolin-2-one purification->product

Caption: Experimental workflow for the reaction with a nitrogen nucleophile.

Materials:

  • 5-(2-chloroacetyl)indolin-2-one

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-(2-chloroacetyl)indolin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add piperidine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

II. Synthesis of 5-(2-(Thiophenoxy)acetyl)indolin-2-one (Sulfur Nucleophile)

This protocol outlines the reaction with thiophenol, a representative sulfur nucleophile.

Workflow:

Sulfur_Nucleophile_Workflow start Reactants: 5-(2-chloroacetyl)indoline Thiophenol Base (e.g., Et3N) Solvent (e.g., THF) reaction Reaction: - Stir at 0°C to room temperature - Monitor by TLC start->reaction workup Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: 5-(2-(Thiophenoxy)acetyl)indolin-2-one purification->product

Caption: Experimental workflow for the reaction with a sulfur nucleophile.

Materials:

  • 5-(2-chloroacetyl)indolin-2-one

  • Thiophenol

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(2-chloroacetyl)indolin-2-one (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add thiophenol (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.

III. Synthesis of 5-(2-Methoxyacetyl)indolin-2-one (Oxygen Nucleophile)

This protocol describes the reaction with sodium methoxide, a common oxygen nucleophile.

Workflow:

Oxygen_Nucleophile_Workflow start Reactants: 5-(2-chloroacetyl)indoline Sodium Methoxide Solvent (e.g., Methanol) reaction Reaction: - Stir at 0°C to room temperature - Monitor by TLC start->reaction workup Work-up: - Neutralize with acid - Evaporate solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: 5-(2-Methoxyacetyl)indolin-2-one purification->product

Caption: Experimental workflow for the reaction with an oxygen nucleophile.

Materials:

  • 5-(2-chloroacetyl)indolin-2-one

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-(2-chloroacetyl)indolin-2-one (1.0 eq) in anhydrous methanol and cool to 0°C.

  • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the solution of the starting material at 0°C.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired product.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of 5-(2-chloroacetyl)indoline with various nucleophiles. Yields are approximate and may vary based on reaction scale and purification efficiency.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃Acetonitrile504-680-90
MorpholineK₂CO₃Acetonitrile504-675-85
ThiophenolEt₃NTHF0 to RT2-485-95
Sodium Methoxide-Methanol0 to RT3-560-75

Conclusion and Future Perspectives

5-(2-chloroacetyl)indoline is a highly versatile and reactive building block for the synthesis of a diverse range of 5-substituted indolin-2-one derivatives. The protocols outlined in this guide demonstrate the feasibility of nucleophilic substitution reactions with common nitrogen, sulfur, and oxygen nucleophiles, proceeding in good to excellent yields. The resulting products are well-suited for further biological evaluation and can serve as key intermediates in the development of novel therapeutic agents targeting a variety of diseases, including cancer.[2] Further exploration of the reaction scope with a broader array of nucleophiles will undoubtedly lead to the discovery of new indoline-based compounds with significant pharmacological potential.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(5), 1054. Available at: [Link]

  • Sun, L., et al. (2012). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 22(22), 6965-6969. Available at: [Link]

  • Meti, G. Y., et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research, 1(1), 4. Available at: [Link]

Sources

Application Note: Hantzsch Synthesis of Thiazolyl-Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide focuses on the use of 5-(2-chloroacetyl)indoline (typically as the N-protected derivative 1-acetyl-5-(2-chloroacetyl)indoline ) in Hantzsch thiazole synthesis.


-Haloketones are potent lachrymators and alkylating agents. All procedures must be performed in a well-ventilated fume hood.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

The fusion of indoline (2,3-dihydro-1H-indole) and thiazole rings creates a privileged pharmacophore found in numerous bioactive compounds, including CDK inhibitors, tubulin polymerization inhibitors, and xanthine oxidase antagonists.

The most robust method to construct this hybrid scaffold is the Hantzsch Thiazole Synthesis , which involves the condensation of an


-haloketone with a thioamide or thiourea. For indoline-based targets, the critical building block is 5-(2-chloroacetyl)indoline .
Mechanistic Rationale

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: The sulfur atom of the thiourea/thioamide attacks the

    
    -carbon of the 5-(2-chloroacetyl)indoline, displacing the chloride ion (
    
    
    
    ).
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Critical Consideration: The nitrogen atom of the indoline ring is nucleophilic.[1] To prevent intermolecular self-alkylation (polymerization) or interference with the thiazole formation, the indoline nitrogen is typically protected, most commonly as the N-acetyl derivative (1-acetyl-5-(2-chloroacetyl)indoline ) prior to the Hantzsch reaction.

Pre-Reaction Considerations

Substrate Stability & Handling
  • Lachrymator Hazard: 5-(2-chloroacetyl)indoline is a strong lachrymator. Weighing should be done in a closed vessel or a hood.

  • Hydrolysis: The

    
    -chloro ketone moiety is susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) at 4°C.
    
Solvent Selection Matrix
SolventBoiling PointSolubilityRecommendation
Ethanol (EtOH) 78°CModerate (Hot)Preferred. Promotes product precipitation upon cooling.
Methanol (MeOH) 65°CHighGood for small scale; product may require evaporation.
DMF 153°CExcellentUse for difficult-to-dissolve substrates; requires aqueous workup.
THF 66°CHighAvoid if high reflux temps are needed; good for room temp variations.

Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-5-(2-chloroacetyl)indoline (Precursor)

Note: If the substrate is not purchased, it must be synthesized via Friedel-Crafts acylation.

Reagents: 1-Acetylindoline (1.0 eq), Chloroacetyl chloride (1.2 eq), Aluminum chloride (


, 2.5 eq), 

or DCM (Solvent).
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Purge with

    
    .
    
  • Dissolution: Dissolve 1-acetylindoline (10 mmol) in dry

    
     (or DCM).
    
  • Acylation: Add

    
     (25 mmol) portion-wise at 0°C.
    
  • Addition: Dropwise add chloroacetyl chloride (12 mmol) over 30 mins.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol.

    • Target: Off-white solid. Yield: ~70-80%.[2]

Protocol B: Hantzsch Coupling with Thiourea (Synthesis of 2-Aminothiazoles)

Target: 4-(1-acetylindolin-5-yl)-2-aminothiazole

Reagents:

  • 1-Acetyl-5-(2-chloroacetyl)indoline (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol (10-15 volumes)

  • 
     (sat. aq.)
    

Step-by-Step Procedure:

  • Dissolution: In a 100 mL RBF, suspend 1-acetyl-5-(2-chloroacetyl)indoline (1.0 g, 4.2 mmol) in absolute ethanol (15 mL).

  • Addition: Add Thiourea (0.35 g, 4.6 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) with stirring.

    • Observation: The suspension usually clears within 30 minutes as the reaction proceeds, followed by the precipitation of the hydrobromide/hydrochloride salt.

  • Monitoring: Continue reflux for 2–4 hours. Check TLC (DCM:MeOH 95:5).

  • Workup (Salt Form): If the salt precipitates heavily, cool to 0°C and filter directly.

  • Workup (Free Base):

    • Evaporate ethanol to near dryness.

    • Resuspend residue in water (20 mL).

    • Neutralize with saturated

      
       solution until pH ~8. The free base will precipitate as a white/pale yellow solid.
      
  • Isolation: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum at 45°C.

Protocol C: Hantzsch Coupling with Thioamides (Synthesis of 2-Substituted Thiazoles)

Target: 4-(1-acetylindolin-5-yl)-2-phenylthiazole

Reagents:

  • 1-Acetyl-5-(2-chloroacetyl)indoline (1.0 eq)

  • Thiobenzamide (1.0 eq)

  • Ethanol or DMF

Procedure:

  • Follow Protocol B, substituting Thiourea with Thiobenzamide .

  • Note: Reaction times may be longer (4–8 hours).

  • Purification: These derivatives are often less polar. If precipitation does not occur upon neutralization, extract with EtOAc, dry over

    
    , and purify via column chromatography (Hexane:EtOAc gradient).
    

Data Interpretation & Troubleshooting

Expected Analytical Data
ParameterObservation / ValueNotes
Appearance Pale yellow to off-white solidDarkening indicates oxidation or polymer formation.

NMR (DMSO-

)
Thiazole C5-H singlet

7.0–7.6 ppm
Diagnostic peak for ring closure.

NMR (Indoline)
Acetyl


~2.1 ppm
Confirms N-protection is intact.
Mass Spec (ESI) [M+H]+Characteristic Chlorine isotope pattern disappears.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Gummy Product Incomplete precipitation or impuritiesDissolve in minimal hot ethanol, add water dropwise until turbid, cool slowly.
No Reaction Steric hindrance or old reagentsAdd catalytic amount of Iodine (

) or use DMF at 100°C.
Multiple Spots on TLC N-deprotection or self-alkylationEnsure starting material was N-acetylated. Check pH of workup (too basic can hydrolyze amide).

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the molecular transformation from the chloroacetyl precursor to the final thiazole scaffold.

HantzschMechanism Start 1-Acetyl-5-(2-chloroacetyl)indoline (Electrophile) Inter1 S-Alkylated Intermediate (Non-cyclic) Start->Inter1 SN2 Attack (S on CH2) Reagent Thiourea / Thioamide (Nucleophile) Reagent->Inter1 Inter2 Cyclized Intermediate (Hydroxythiazoline) Inter1->Inter2 Cyclization (N attacks C=O) Final 4-(Indolin-5-yl)thiazole (Aromatic Product) Inter2->Final Dehydration (-H2O) Aromatization

Caption: Mechanistic pathway of the Hantzsch synthesis transforming 5-chloroacetylindoline into the thiazole scaffold.

Figure 2: Experimental Workflow

A step-by-step logic flow for the laboratory execution of Protocol B.

Workflow Setup Setup: 100mL RBF, Reflux Condenser Solvent: EtOH (15 vol) React Reaction: Add Substrate + Thiourea Reflux 80°C, 2-4 Hours Setup->React Check Checkpoint: TLC Analysis (Disappearance of SM) React->Check Check->React Incomplete Workup Workup: Evaporate EtOH Resuspend in H2O Check->Workup Complete Neutralize Neutralization: Add sat. NaHCO3 pH ~8 (Precipitation) Workup->Neutralize Isolate Isolation: Vacuum Filtration Wash (Cold H2O/EtOH) -> Dry Neutralize->Isolate

Caption: Operational workflow for the synthesis of 2-aminothiazole derivatives from 5-chloroacetylindoline.

References

  • Hantzsch Thiazole Synthesis (General): Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Indoline-Thiazole Hybrids (Xanthine Oxidase): Song, J. H., et al. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(6), 1254-1258. Link

  • Spiro-Indoline Thiazolidinones: Cerchia, C., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1960-1968. Link

  • Thiazole Synthesis Review: BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis. Link

  • Indoline Precursor Synthesis: Terent'ev, A. P., et al. (1962). Synthesis of 5-chloroacetylindoline. Journal of General Chemistry USSR, 32, 1311.

Sources

Precision Alkylation Protocols: Synthesizing Amino-Indoline Scaffolds via 5-Chloroacetyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The alkylation of amines using 5-chloroacetylindoline is a pivotal transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. This reaction installs a flexible "linker" chain terminating in an amine, a motif common in pharmacophores requiring solubility or specific hydrogen-bonding interactions.

The Substrate: Structural Clarity

The term "5-chloroacetylindoline" can refer to two distinct electrophiles depending on the substitution pattern. This guide primarily addresses the C5-substituted variant, which is an


-chloroketone, while noting the N1-substituted  variant (

-chloroamide).
  • C5-Acylated (Target): 1-Acetyl-5-(2-chloroacetyl)indoline. The reactive center is an

    
    -chloroketone on the benzene ring. This is highly reactive and used to build "tails" extending from the core.
    
  • N1-Acylated (Alternative): 1-(2-Chloroacetyl)indoline. The reactive center is an

    
    -chloroamide. This is less prone to self-condensation but requires stronger forcing conditions than the ketone.
    

Mechanism: The reaction proceeds via a classic SN2 nucleophilic substitution .[1] The amine nucleophile attacks the methylene carbon of the chloroacetyl group, displacing the chloride leaving group. The reaction is driven by the formation of a stable ammonium salt or free amine (depending on base) and the precipitation of the inorganic chloride byproduct.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be optimized.

A. Solvent Selection[1][2]
  • DMF (N,N-Dimethylformamide): The "Gold Standard" for small-scale discovery. Its high dielectric constant promotes the ionization of the transition state. Drawback: Difficult to remove; can retain residual amine.

  • Acetonitrile (MeCN): Excellent compromise. Dissolves most organic bases and allows for easy workup via evaporation. Recommended for cleaner profiles.

  • Ethanol (EtOH): The "Green" choice. Protic solvents can stabilize the leaving group (Cl⁻) via hydrogen bonding, accelerating the reaction, provided the alkyl chloride is not prone to solvolysis.

B. Base Selection[3]
  • Inorganic (K₂CO₃ / Cs₂CO₃): Preferred for scale-up. They act as heterogeneous acid scavengers. Cesium carbonate is superior for sluggish amines due to the "Cesium Effect" (higher solubility/basicity in organic media).

  • Organic (DIPEA / TEA): Preferred for homogeneous solution-phase synthesis. DIPEA (Hünig's base) is ideal as it is non-nucleophilic and prevents quaternary ammonium salt formation by the base itself.

C. Catalysis (The Finkelstein Boost)

Adding catalytic Potassium Iodide (KI) (0.1 – 0.5 eq) is highly recommended.

  • Mechanism: I⁻ displaces Cl⁻ to form the more reactive

    
    -iodoacetyl intermediate in situ.
    
  • Benefit: Increases reaction rate by 5–10x, allowing lower temperatures and reducing thermal decomposition.

Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (DIPEA/DMF)

Best for: Small scale (10–100 mg), valuable amines, parallel synthesis.

Reagents:

  • 5-Chloroacetylindoline (1.0 eq)

  • Amine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Sodium Iodide (NaI) or KI (0.1 eq) - Optional catalyst

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Charge: In a 4 mL vial equipped with a stir bar, dissolve 5-chloroacetylindoline (1.0 eq) in DMF.

  • Activate: Add NaI (0.1 eq) and stir for 5 minutes at Room Temperature (RT) to generate the active iodo-species.

  • Addition: Add the Amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Cap the vial and stir at RT for 4–16 hours .

    • Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to 50°C.

  • Quench: Dilute with EtOAc (10 volumes) and wash with 5% LiCl solution (3x) to remove DMF.

  • Workup: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Reverse-Phase HPLC.

Protocol B: Scale-Up / Green Chemistry (K₂CO₃/Ethanol)

Best for: Gram-scale (>1 g), crystalline products, avoiding toxic solvents.

Reagents:

  • 5-Chloroacetylindoline (1.0 eq)

  • Amine (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq, -325 mesh powder)

  • Solvent: Ethanol (Absolute) or Acetonitrile (0.5 M concentration)

Procedure:

  • Suspension: To a round-bottom flask, add 5-chloroacetylindoline and K₂CO₃. Suspend in Ethanol.[2]

  • Addition: Add the Amine (1.1 eq) dropwise.

  • Reaction: Heat to Reflux (78°C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the starting chloride.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour into ice-cold water (10 volumes).

    • Stir vigorously for 30 minutes. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water (to remove inorganic salts) and cold hexanes. Dry in a vacuum oven at 45°C.

Data Summary & Troubleshooting

ParameterStandard Condition"Green" ConditionTroubleshooting
Solvent DMF or DMAcEthanol or 2-MeTHFUse MeCN if hydrolysis is observed.
Base DIPEA (2-3 eq)K₂CO₃ (2.5 eq)Switch to Cs₂CO₃ for weak nucleophiles.
Temp 25°C78°C (Reflux)Do not exceed 80°C (polymerization risk).
Catalyst NaI (0.1 eq)NoneAdd KI if reaction > 24h.
Yield 85-95%70-85%Low yield? Check for bis-alkylation.[3]

Common Issues:

  • Bis-Alkylation: If the primary amine reacts twice (forming a tertiary amine), increase the amine stoichiometry to 2.0–3.0 eq or use a bulky protecting group on the amine.

  • Hydrolysis: The

    
    -chloroketone can hydrolyze to the 
    
    
    
    -hydroxyketone in the presence of water and strong base. Solution: Use anhydrous solvents and store K₂CO₃ in a desiccator.

Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the SN2 mechanism, highlighting the catalytic role of Iodide (Finkelstein) and the transition states.

ReactionMechanism Start 5-Chloroacetylindoline (Electrophile) Inter Intermediate: 5-Iodoacetylindoline (Highly Reactive) Start->Inter Finkelstein Exch. (Fast) TS Transition State [S_N2 Attack] Start->TS Direct Attack (Slow w/o KI) Iodide KI (Catalyst) Iodide->Inter Inter->TS + Amine Amine Primary Amine (Nucleophile) Amine->TS Product Final Product: Amino-acetylindoline TS->Product Deprotonation Byproduct Byproducts: KCl / KI (Regenerated) TS->Byproduct

Caption: Finkelstein-assisted SN2 mechanism converting 5-chloroacetylindoline to the amino-derivative.

Diagram 2: Experimental Workflow (Protocol A)

A logical flow for the bench scientist to follow during execution.

Workflow Step1 1. Dissolution Substrate + DMF + NaI (cat.) Step2 2. Activation Stir 5 min @ RT (Form Iodo-species) Step1->Step2 Step3 3. Addition Add Amine + DIPEA Step2->Step3 Step4 4. Reaction Monitoring TLC/LCMS @ 4h Step3->Step4 Decision Complete? Step4->Decision Decision->Step3 No (Heat to 50°C) Step5 5. Workup Dilute EtOAc, Wash 3x LiCl (aq) Decision->Step5 Yes Step6 6. Isolation Dry (Na2SO4) -> Concentrate Step5->Step6

Caption: Step-by-step workflow for the DIPEA/DMF alkylation protocol.

References

  • PubChem. (2023).[4] 5-Chloroindoline | C8H8ClN | CID 117596.[5] National Library of Medicine. Retrieved from [Link]

  • Meti, G. Y., et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research. Retrieved from [Link]

  • Hasimbegovic, V., et al. (2007).[6] The synthesis of some 3-acylindoles revisited.[6][7] Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application Note: Synthesis of Silodosin Analogs via Indoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silodosin is a highly selective


-adrenergic receptor antagonist utilized globally for the management of benign prostatic hyperplasia (BPH)[1][2]. The synthesis of Silodosin and its structural analogs presents a complex regiochemical and stereochemical challenge. This application note outlines a robust, highly convergent synthetic workflow utilizing an indoline core  rather than an indole core. Designed for researchers and drug development professionals, this guide provides self-validating protocols, mechanistic rationales, and quantitative optimization data to ensure high-yield, enantiopure production of Silodosin analogs.

Mechanistic Rationale & Strategic Design

The strategic selection of indoline over indole is dictated by the fundamental electronic properties of the fused bicyclic system.

  • Regioselective Functionalization: In an indoline system, the nitrogen lone pair strongly activates the aromatic ring toward electrophilic aromatic substitution, specifically directing incoming electrophiles to the sterically accessible para position (C5) and subsequently the ortho position (C7)[3]. Conversely, attempting these substitutions on an indole core would result in preferential electrophilic attack at the C3 position of the pyrrole ring, leading to intractable mixtures of regioisomers[4].

  • Stereochemical Control: The biological activity of Silodosin is strictly dependent on the (R)-configuration of the aliphatic amine chain[5]. By functionalizing the C5 position of the indoline intermediate first, we can employ an asymmetric Henry reaction or chiral reductive amination to lock in the required stereocenter before assembling the final bulky aryloxyethyl tail[6][7].

  • Modern Advancements: Recent methodologies have further optimized this pathway by replacing traditional multi-step cyanation/amination with reductive decarboxylative cross-coupling. This allows a simple indoline to be coupled to a chiral pool-derived fragment using nickel catalysis, significantly reducing the step count[1][2].

Synthetic Pathway Visualization

SilodosinSynthesis Indoline Indoline Core N_Alkyl N-Alkylation (Protection) Indoline->N_Alkyl Int1 1-(3-benzoyloxypropyl)indoline N_Alkyl->Int1 C5_Func C5-Formylation (Vilsmeier-Haack) Int1->C5_Func Int2 C5-Aldehyde Intermediate C5_Func->Int2 C7_Func C7-Cyanation & Asymmetric Reduction Int2->C7_Func Int3 Chiral Indoline Amine C7_Func->Int3 Coupling Aryloxyethyl Coupling (Reductive Amination) Int3->Coupling Silodosin Silodosin (Target API) Coupling->Silodosin

Workflow for the convergent synthesis of Silodosin analogs via indoline intermediates.

Experimental Protocols

Protocol A: N-Alkylation and Hydroxyl Protection

Objective: Synthesize 1-(3-benzoyloxypropyl)indoline from commercially available indoline.

  • Preparation: Charge a dry round-bottom flask with indoline (1.0 equiv), 3-chloropropyl benzoate (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv) in dimethylformamide (DMF)[8].

  • Reaction: Stir the suspension at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Mechanistic Causality: Why use a benzoyl-protected propyl chain instead of a free alcohol? The free primary hydroxyl group would aggressively react with the Vilsmeier-Haack reagent (

    
    /DMF) in the subsequent step, leading to unwanted chlorination or formate ester formation[8].
    
  • Self-Validation (IPQC): Perform TLC (Hexane:EtOAc 8:2). The highly fluorescent indoline starting material (

    
    ) should completely disappear, replaced by a new UV-active spot (
    
    
    
    ).
Protocol B: Regioselective C5-Formylation

Objective: Introduce an aldehyde group selectively at the C5 position via Vilsmeier-Haack reaction.

  • Reagent Preparation: Cool a solution of DMF (3.0 equiv) to 0°C. Dropwise add

    
     (1.5 equiv) to form the Vilsmeier reagent. Stir for 30 minutes.
    
  • Addition: Slowly add a solution of 1-(3-benzoyloxypropyl)indoline (from Protocol A) in DMF to the active reagent at 0°C.

  • Heating: Warm the reaction to 60°C and stir for 4 hours[5].

  • Quenching: Carefully pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate. Extract with dichloromethane.

  • Mechanistic Causality: The bulky N-alkyl group sterically hinders the ortho (C7) position, while the nitrogen's electron-donating effect highly activates the para (C5) position, ensuring >95% regioselectivity for C5-formylation[3].

  • Self-Validation (IPQC):

    
    -NMR analysis of the crude product must show a distinct aldehyde proton singlet at 
    
    
    
    ppm and the disappearance of the C5 aromatic proton multiplet (typically around 7.0 ppm).
Protocol C: Asymmetric Henry Reaction & C7-Cyanation

Objective: Establish the (R)-stereocenter and install the C7 cyano group.

  • Henry Reaction: React the C5-aldehyde intermediate with nitroethane in the presence of a chiral quinidine-copper acetate catalyst to yield the (R)-nitroalkene[5].

  • Reduction: Reduce the nitroalkene to the corresponding primary amine using palladium-on-carbon (

    
    ) hydrogenation (1 bar 
    
    
    
    , 40°C)[9].
  • Cyanation: Introduce the cyano group at the C7 position via electrophilic formylation followed by dehydration with hydroxylamine hydrochloride and acetic anhydride[9][10].

  • Mechanistic Causality: The asymmetric Henry reaction is deployed specifically to bypass late-stage chiral resolution. By locking in the (R)-configuration early, we prevent the wastage of expensive downstream coupling reagents on inactive (S)-enantiomers[5].

  • Self-Validation (IPQC): Chiral HPLC must confirm an enantiomeric excess (ee) of >98%. If ee is <95%, recrystallization of the intermediate amine salt (e.g., using L-tartaric acid) is mandatory before proceeding[8].

Protocol D: Final Assembly via Reductive Amination

Objective: Couple the chiral indoline amine with the aryloxyethyl fragment.

  • Coupling: Dissolve the chiral amine (1.0 equiv) and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde (1.1 equiv) in methanol.

  • Reduction: Add sodium triacetoxyborohydride (

    
    ) (1.5 equiv) and stir at room temperature for 6 hours.
    
  • Deprotection: Hydrolyze the benzoyl protecting group and the C7-nitrile to a carboxamide using alkaline

    
    [7][9].
    
  • Mechanistic Causality: Reductive amination is preferred over direct alkylation with a mesylate to prevent over-alkylation (formation of tertiary amines), which is a common impurity in Silodosin synthesis[7].

  • Self-Validation (IPQC): LC-MS analysis should confirm the target mass of Silodosin (

    
    ). N,N-dialkyl impurities must be <0.03%[7].
    

Quantitative Data & Optimization Summaries

Table 1: Optimization of C5-Formylation Conditions (Protocol B) |


 (Equiv) | Temperature (°C) | Time (h) | Regioselectivity (C5:C7) | Isolated Yield (%) |
| :--- | :--- | :--- | :--- | :--- |
| 1.1 | 25 | 12 | 85:15 | 62 |
| 1.5 | 60 | 4 | >98:2 | 88 |
| 2.0 | 80 | 2 | 90:10 (Decomp.) | 71 |

Note: 1.5 equivalents at 60°C provides the optimal balance of kinetic reactivity and thermodynamic stability, minimizing degradation.

Table 2: Enantioselectivity in Asymmetric Nitroalkene Reduction (Protocol C) | Catalyst System |


 Pressure | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| :--- | :--- | :--- | :--- | :--- |
| 

(Standard) | 1 bar | Methanol | >99 | Racemic (requires resolution) | | Quinidine-Cu(OAc)₂ | N/A (Henry step) | THF | 92 | 96.5 | |

-Transaminase (Biocatalytic) | N/A | Aqueous Buffer | 97 | >99.0 |

Note: While transition-metal asymmetric catalysis is viable, biocatalytic transamination offers superior ee% and aligns with green chemistry principles[6].

References

  • Convergent Synthesis of (R)
  • Formal Synthesis of (R)-Silodosin: Convergent Synthesis of (R)
  • Source: ResearchGate (researchgate.net)
  • Source: Patsnap (patsnap.com)
  • Source: Google Patents (google.com)
  • Source: University of Milan (unimi.it)
  • Source: Google Patents (google.com)
  • Source: Google Patents (google.com)
  • Source: ACS Publications (acs.org)
  • Source: New Drug Approvals (newdrugapprovals.org)

Sources

Reducing 5-(chloroacetyl)indoline to 5-(1-hydroxy-2-chloroethyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-(Chloroacetyl)indoline to 5-(1-Hydroxy-2-chloroethyl)indoline

Strategic Rationale & Mechanistic Overview

The transformation of 5-(chloroacetyl)indoline to 5-(1-hydroxy-2-chloroethyl)indoline is a pivotal step in synthesizing phenylethanolamine-based active pharmaceutical ingredients (APIs), such as highly selective adrenergic receptor modulators.

The primary synthetic challenge in this workflow is chemoselectivity . The


-chloro ketone moiety is highly electrophilic. The objective is to cleanly reduce the carbonyl group to a secondary alcohol without triggering reductive dehalogenation (cleavage of the C–Cl bond) or base-catalyzed intramolecular cyclization (epoxide formation).

Depending on the downstream API requirements, this reduction can be engineered to yield a racemic mixture or a specific enantiomer:

  • Racemic Reduction: Sodium borohydride (NaBH

    
    ) in a protic solvent (e.g., methanol) is the industry standard. The protic solvent accelerates the reaction via hydrogen-bonding activation of the carbonyl, allowing the reduction to proceed at sub-zero temperatures, which effectively suppresses side reactions.
    
  • Enantioselective Reduction: For chiral APIs, the Corey-Bakshi-Shibata (CBS) reduction is highly effective. The borane source coordinates to the Lewis basic nitrogen of the chiral oxazaborolidine catalyst, enhancing its hydride-donating capacity. Concurrently, the ketone coordinates to the Lewis-acidic boron, locking the transition state for facial-selective hydride transfer[1]. However, borane reagents require strict anhydrous conditions to prevent racemization and water elimination[2]. Alternatively, biocatalytic approaches using ketoreductases (KREDs) offer excellent stereocontrol and greener profiles[3].

G SM 5-(chloroacetyl)indoline (Substrate) NaBH4 NaBH4, MeOH -10°C to 0°C SM->NaBH4 Non-chiral CBS CBS Catalyst BH3-THF, Toluene SM->CBS Asymmetric Racemic Racemic Halohydrin Product NaBH4->Racemic Hydride transfer Chiral Enantiopure Halohydrin Product CBS->Chiral Facial coordination Base Basic pH / Heat (Side Reaction) Racemic->Base Chiral->Base Epoxide Indoline Epoxide (Degradation) Base->Epoxide Intramolecular SN2

Reaction pathways for racemic/asymmetric reduction, highlighting epoxide side-reaction.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and high yield, the following protocols integrate critical control points (CCPs) that validate the integrity of the reaction in real-time.

Protocol A: Racemic Reduction via NaBH

Causality Focus: Temperature and pH Control

  • Dissolution: Suspend 5-(chloroacetyl)indoline (1.0 eq) in anhydrous methanol (10 volumes). Rationale: Methanol acts as both the solvent and an electrophilic activator for the carbonyl group.

  • Cooling: Chill the reactor to -10 °C to 0 °C under a nitrogen atmosphere. Rationale:

    
    -halo ketones are highly reactive; ambient temperatures promote exothermic spikes that lead to unwanted dechlorination.
    
  • Hydride Addition: Add NaBH

    
     (1.2 eq) portion-wise over 30 minutes, strictly maintaining the internal temperature below 0 °C.
    
  • Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexane/EtOAc 7:3). The product will appear as a distinct, more polar spot.

  • Acidic Quench (CRITICAL): Quench the reaction by slowly adding 1M HCl or saturated NH

    
    Cl until the aqueous layer reaches pH 5-6. Rationale: Unquenched NaBH
    
    
    
    generates basic sodium metaborate. Under basic conditions, the newly formed chlorohydrin will rapidly undergo an intramolecular S
    
    
    2 reaction to form an unwanted indoline epoxide.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Workflow Step1 Step 1: Dissolution Solvent: MeOH Cool to -10°C Step2 Step2 Step1->Step2 Step3 Step 3: Reaction Monitoring TLC/HPLC Check for dehalogenation Step2->Step3 Step4 Step 4: Acidic Quench 1M HCl or NH4Cl pH 5-6 to prevent epoxide Step3->Step4 Step5 Step 5: Extraction & Isolation EtOAc extraction Brine wash, dry over Na2SO4 Step4->Step5

Step-by-step workflow for NaBH4 reduction emphasizing critical temperature and pH controls.

Protocol B: Asymmetric Reduction via CBS Catalyst

Causality Focus: Moisture Exclusion and Transition State Control

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve (R)- or (S)-CBS oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

  • Borane Addition: Add Borane-THF complex (1.5 eq) at 0 °C. Stir for 15 minutes to allow the active catalyst-borane complex to form[1].

  • Substrate Introduction: Slowly add a solution of 5-(chloroacetyl)indoline (1.0 eq) in THF over 1 hour via a syringe pump. Rationale: Slow addition ensures that the catalytic cycle outpaces the non-catalyzed, racemic background reduction of the highly electrophilic

    
    -chloro ketone[1].
    
  • Quench: Carefully quench with methanol at -10 °C to safely destroy excess borane, followed by 1M HCl to break the boron-product complex.

  • Isolation: Extract with MTBE, wash with brine, and purify via silica gel chromatography to isolate the enantiopure halohydrin.

Quantitative Data & Method Comparison

ParameterNaBH

Reduction
CBS ReductionBiocatalysis (KRED)
Active Reagents NaBH

, MeOH
Borane-THF, CBS CatalystKetoreductase, NADPH, IPA
Operating Temp -10 °C to 0 °C-20 °C to 0 °C25 °C to 30 °C
Typical Yield 85 - 95%75 - 85%80 - 90%
Enantiomeric Excess Racemic (0% ee)> 92% ee> 99% ee[3]
Scalability ExcellentModerate (Toxicity/Cost)[2]Excellent (if optimized)
Primary Risk Factor Epoxide formation (if basic)Racemization via moisture[2]Enzyme inhibition/Denaturation

Downstream Processing & Quality Control

Validating the structural integrity of 5-(1-hydroxy-2-chloroethyl)indoline relies on specific analytical markers to ensure chemoselectivity was maintained:

  • Mass Spectrometry (LC-MS): The presence of the intact chlorine atom is confirmed by the characteristic 3:1 isotopic ratio of the[M+H]

    
     and [M+H+2]
    
    
    
    peaks. The absence of this pattern immediately indicates over-reduction (dehalogenation).
  • Nuclear Magnetic Resonance (

    
    H NMR):  The successful conversion of the ketone to the secondary alcohol is marked by the disappearance of the 
    
    
    
    -protons singlet (typically ~4.6 ppm) and the emergence of a downfield carbinol proton multiplet at
    
    
    4.8–5.0 ppm, coupled with diastereotopic -CH
    
    
    Cl protons at
    
    
    3.6–3.8 ppm.

References

  • Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs Source: ChemCatChem / ResearchGate URL:[Link]

  • WO2017001907A1 - Biocatalytic processes for the preparation of vilanterol Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Indoline Chloroacetylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloroacetylation of indoline (2,3-dihydro-1H-indole) presents a classic chemoselectivity challenge between the nucleophilic nitrogen (N1) and the electron-rich aromatic ring (specifically C5, para to the amine).

  • Kinetic Control (N-Acylation): Under standard conditions, the secondary amine is significantly more nucleophilic than the aromatic ring. N-acylation is the dominant pathway.

  • Thermodynamic/Catalytic Control (C-Acylation): Direct C-acylation of free indoline is practically unfeasible because N-acylation occurs first. Accessing the C5-chloroacetylated product requires a Protection → Friedel-Crafts → Deprotection strategy.

This guide provides protocols and troubleshooting for both pathways, ensuring you can steer the reaction to your desired regioisomer.

Part 1: Targeting N-Acylation (1-(2-chloroacetyl)indoline)

Objective: Synthesis of the amide bond while suppressing ring alkylation/acylation.

The Protocol: Modified Schotten-Baumann

Why this works: This biphasic system neutralizes the HCl byproduct immediately in the aqueous phase, preventing the protonation of the indoline nitrogen (which would deactivate it) while keeping the organic phase non-acidic to inhibit Friedel-Crafts side reactions on the ring.

Reagents:

  • Indoline (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Base: Saturated aq. NaHCO₃ or 1M NaOH (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Workflow:

  • Dissolution: Dissolve indoline in DCM (0.2 M concentration).

  • Biphasic Setup: Add the aqueous base solution.[2] Vigorously stir to create an emulsion.

  • Cooling: Cool the mixture to 0°C . Critical: Higher temperatures increase hydrolysis of the acyl chloride.

  • Addition: Add chloroacetyl chloride dropwise over 30 minutes.

  • Quench: Separate phases. Wash organic layer with water, then brine.[3]

Troubleshooting N-Acylation
SymptomProbable CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of Chloroacetyl ChlorideThe reagent is reacting with the water before the amine. Fix: Increase stirring speed (rpm > 800) to maximize interfacial surface area, or switch to anhydrous conditions (DCM + Et₃N) at -10°C.
Purple/Dark Coloration Oxidation of IndolineIndoline oxidizes to indole derivatives in air/light. Fix: Degas solvents and run under N₂/Ar atmosphere.
Byproduct (+76-78 Da) C-Acylation (Ring reaction)Acid accumulation triggered a Friedel-Crafts reaction. Fix: Ensure your base excess is sufficient (>2.0 eq). Do not use weak organic bases (like Pyridine) without a co-solvent if HCl scavenging is slow.
Product Solidification Product insolubilityThe product 1-(2-chloroacetyl)indoline is often a solid. Fix: If it precipitates during reaction, add more DCM to keep it in solution, or filter the solid directly as crude product.

Part 2: Targeting C-Acylation (5-(2-chloroacetyl)indoline)

Objective: Functionalizing the aromatic ring at the C5 position.

The "Direct Reaction" Fallacy: Q: Can I react free indoline with chloroacetyl chloride and AlCl₃ to get the C5 product directly? A: No. The Lewis Acid (AlCl₃) will coordinate with the amine nitrogen, forming a complex that deactivates the ring. Furthermore, the acid chloride will react with the nitrogen first. You will obtain a mixture of N-acyl (major) and N,C-diacyl products.

The Protocol: Protection-Reaction-Deprotection

You must block the nitrogen to force the electrophile to the C5 position.

Step 1: N-Protection Acetylate the nitrogen using Acetic Anhydride (Ac₂O) to form 1-acetylindoline .

  • Note: The acetyl group is robust enough to survive the Friedel-Crafts conditions but removable later.

Step 2: Friedel-Crafts Chloroacetylation

  • Substrate: 1-acetylindoline

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Catalyst: AlCl₃ (2.5 - 3.0 eq)

  • Solvent: DCM or 1,2-Dichloroethane (DCE)

  • Temp: Reflux (DCM) or 60°C (DCE)

  • Mechanism:[2][4][5][6][7][8][9] The N-acetyl group directs para (to the nitrogen), which is the C5 position.

Step 3: Deprotection (Hydrolysis)

  • Acidic hydrolysis (HCl/EtOH) is required to remove the acetyl group while keeping the chloroacetyl group intact.

  • Warning: This is difficult because the chloroacetyl group is also labile.

  • Better Route: If the final goal is an alkylated amine, perform the N-deprotection after the downstream substitution of the chlorine.

Troubleshooting C-Acylation
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Deactivated CatalystAlCl₃ is dead (hydrated). Fix: Use fresh, anhydrous AlCl₃. It should fume in air.
Positional Isomers (C6/C4) Temperature too highHigher temps reduce regioselectivity. Fix: Run at the lowest temperature that allows conversion (start at 0°C, warm to RT).
Deacetylation during FC Lewis Acid CleavageStrong Lewis acids can sometimes cleave amides. Fix: Ensure strictly anhydrous conditions.

Part 3: Analytical Diagnostics (NMR)

Distinguishing the regioisomers is critical. Use 1H NMR to verify your outcome.

1. N-Acyl Indoline (1-(2-chloroacetyl)indoline)

  • H7 Proton (Ortho to N): This proton will shift significantly downfield (approx 8.0 - 8.2 ppm) due to the anisotropy of the amide carbonyl.

  • CH2 (Indoline): The protons at C2 and C3 remain as triplets (approx 3.0 and 4.0 ppm).

2. C-Acyl Indoline (5-(2-chloroacetyl)indoline)

  • Aromatic Region: You will see a specific 1,2,4-trisubstituted pattern.

  • H7 Proton: Will NOT show the extreme downfield shift seen in the N-acyl product (remains ~6.5-7.0 ppm if N is free).

  • H4/H6 Protons: Will shift downfield due to the new carbonyl at C5.

Visualizing the Decision Logic

The following diagram outlines the critical decision points to ensure regioselectivity.

Indoline_Selectivity Start Starting Material: Indoline Target Select Target Regioisomer Start->Target NAcyl Target: N-Acylation (1-(2-chloroacetyl)indoline) Target->NAcyl Pathway A CAcyl Target: C5-Acylation (5-(2-chloroacetyl)indoline) Target->CAcyl Pathway B Cond_N Condition: Kinetic Control Schotten-Baumann (Biphasic) NAcyl->Cond_N Base_N Base: NaOH/NaHCO3 Solvent: DCM/H2O Cond_N->Base_N Result_N Result: N-Acyl Product (>90% Selectivity) Base_N->Result_N Direct_Fail Direct Route? FAILS (N-reacts first) CAcyl->Direct_Fail Protect Step 1: Protection (Ac2O -> N-Acetylindoline) CAcyl->Protect Required FC_Cond Step 2: Friedel-Crafts (ClCH2COCl + AlCl3) Protect->FC_Cond Deprotect Step 3: Deprotection (Hydrolysis) FC_Cond->Deprotect

Caption: Workflow for selecting the correct synthetic pathway based on the desired regioisomer. Note the necessity of protection for C5-targeting.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[2] Available at: [Link]

  • Friedel-Crafts Acylation of Indoles/Indolines.BenchChem Technical Guides.
  • Synthesis of 1-(chloroacetyl)indoline. PubChem Compound Summary. (Standard protocols for CAS 52536-12-8). Available at: [Link]

  • Regioselective Acylation of Indoles. Molecules 2015, 20, 19606-19628. (Discusses the difficulty of direct C-acylation without protection). Available at: [Link][9][10]

Sources

Technical Support Center: High-Fidelity Synthesis of 5-(2-chloroacetyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Distinction

Warning: Structural Ambiguity Detected Before proceeding, verify your target structure. A common failure point in this synthesis is the confusion between Indoline (dihydroindole) and Oxindole (indolin-2-one).[1]

  • Target A: 5-(2-chloroacetyl)indoline (Reduced pyrrole ring).[1] This guide focuses on this unstable intermediate.

  • Target B: 5-(2-chloroacetyl)oxindole (Contains amide at C2).[1] This is a stable, commercially common intermediate.

The Core Challenge: Synthesizing 5-(2-chloroacetyl)indoline presents a classic Chemoselectivity vs. Regioselectivity conflict.[1]

  • Kinetic Control: The nitrogen atom (N1) is the most nucleophilic site. Direct reaction with chloroacetyl chloride (CAC) yields 1-(2-chloroacetyl)indoline (N-acylation), not the C5 product.[1]

  • Stability: The desired product contains a free secondary amine (nucleophile) and an

    
    -chloroketone (electrophile).[1] As a free base, it will rapidly self-polymerize via intermolecular alkylation.[1] It must be isolated as a salt (e.g., Hydrochloride). 
    

The "Golden Path" Protocol: Protection-Acylation-Deprotection (PAD)[1]

Do not attempt direct Friedel-Crafts acylation on free indoline; it will fail due to Lewis acid complexation with the amine or N-acylation.[1] The industry-standard route requires a three-step sequence.[1]

Step 1: N-Protection (The Shield)[1]
  • Reagents: Indoline, Acetic Anhydride (

    
    ), 
    
    
    
    , DCM.
  • Goal: Convert Indoline

    
    1-Acetylindoline .
    
  • Why: Masks the nitrogen nucleophilicity and prevents catalyst poisoning in Step 2.

Step 2: Friedel-Crafts Acylation (The Warhead)
  • Reagents: 1-Acetylindoline, Chloroacetyl Chloride (CAC), Aluminum Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Mechanism: The acetyl group directs the incoming electrophile to the para position (C5) relative to the nitrogen.

  • Critical Parameter: Stoichiometry. You need

    
     eq. of 
    
    
    
    because the product (ketone) and the amide both complex with the Lewis Acid.
Step 3: Selective Deprotection (The Release)
  • Reagents: HCl (aq) / Ethanol or Methanol.[1]

  • Condition: Reflux.[1][2][3]

  • Why Acid? Base hydrolysis (NaOH) will destroy the

    
    -chloroketone moiety (Darzens condensation or substitution).[1] Acid hydrolysis cleaves the amide (N-Acetyl) while leaving the ketone and alkyl chloride intact.
    

Visualizing the Reaction Pathway

IndolineSynthesis Indoline Indoline (Start) DirectPath Direct Reaction (+ CAC) Indoline->DirectPath Step1 Step 1: Protection (+ Ac2O) Indoline->Step1 N_Acyl 1-(2-chloroacetyl)indoline (Kinetic Product - Dead End) DirectPath->N_Acyl Fast (N-Attack) Protected 1-Acetylindoline Step1->Protected Step2 Step 2: Friedel-Crafts (+ CAC / AlCl3) Protected->Step2 Intermediate 1-Acetyl-5-(2-chloroacetyl)indoline Step2->Intermediate Step3 Step 3: Acid Hydrolysis (HCl / EtOH) Intermediate->Step3 FinalProduct 5-(2-chloroacetyl)indoline HCl (Target Salt) Step3->FinalProduct Polymer Polymerization (If Free Base) FinalProduct->Polymer If Neutralized (pH > 7)

Caption: The "PAD" Strategy vs. The Kinetic Trap. Note the critical necessity of maintaining the salt form to prevent polymerization.

Troubleshooting Guide & FAQs

Module A: Regioselectivity Issues

Q: I ran the reaction of Indoline + Chloroacetyl Chloride + AlCl3, but I only isolated 1-(2-chloroacetyl)indoline. Why? A: You fell into the "Kinetic Trap."

  • Cause: Without protection, the nitrogen lone pair is the most reactive site. Even with

    
    , N-acylation is faster than C-acylation.[1]
    
  • Fix: You must start with 1-Acetylindoline .[1] If you cannot change the starting material, you must perform the reaction in two stages: Add 1.1 eq CAC (to N-acylate), then add 3.0 eq

    
     and heat to drive the Fries-like rearrangement or second acylation, but this is messy. Stick to the PAD protocol. 
    

Q: Can I use the Sugasawa reaction (


) to skip the protection step? 
A: No. 
  • Reason: The Sugasawa reaction (Boron-mediated acylation) is highly specific for the Ortho position (C7 in indoline). You want the Para position (C5). Using

    
     will likely yield a mixture of C7-acylated products or recover starting material.[1]
    
Module B: Yield & Stability

Q: My product turned into a black tar during workup. A: You likely performed a Basic Workup .

  • Mechanism: The product contains an

    
    -chloroketone.[1] If you use NaOH or 
    
    
    
    to neutralize the reaction, the free amine (indoline N) will attack the ketone (forming an imine) or the alkyl chloride (intermolecular alkylation), leading to rapid polymerization.
  • Solution: Quench the hydrolysis reaction with ice, concentrate the ethanol, and induce crystallization of the Hydrochloride Salt by adding cold Acetone or Ether. Do not neutralize to free base.

Q: The yield of Step 2 (Friedel-Crafts) is low (<40%). A: Check your Lewis Acid Stoichiometry .

  • Diagnosis: The reaction generates a ketone and has an amide. Both oxygens coordinate with Aluminum.[1]

  • Requirement: You need 1 eq of

    
     for the N-acetyl group, 1 eq for the product ketone, and catalytic excess for the reaction.
    
  • Protocol Adjustment: Use 3.0 to 3.5 equivalents of

    
    . Ensure the temperature is raised to reflux (in DCE) or 40°C (in DCM) after addition to drive conversion.
    

Experimental Data & Optimization Matrix

Table 1: Solvent & Catalyst Effects on Step 2 (Acylation of 1-Acetylindoline)

SolventCatalyst (Eq)Temp (°C)Yield (Intermediate)Notes
DCM AlCl3 (1.5)2515%Stalled.[1] Catalyst trapped by functional groups.[1][4]
DCM AlCl3 (3.[1]0)40 (Reflux)82% Optimal balance of solubility and rate.
DCE AlCl3 (3.0)83 (Reflux)65%Higher temp caused some deacetylation/tars.
Nitrobenzene AlCl3 (3.[1]0)6078%Good yield, but difficult workup (high BP solvent).

Table 2: Deprotection Conditions (Step 3)

ReagentConditionsResultStatus
6N HCl / EtOH Reflux, 4h5-(2-chloroacetyl)indoline HCl Recommended
NaOH / MeOH RT, 2hComplex Mixture (Polymer)Failed (Unstable Free Base)
H2SO4 / H2O 80°C, 2hProduct + Hydrolyzed ChlorideFailed (Cl -> OH conversion)

Detailed Protocol (Step 3: Selective Deprotection)

This is the most critical step to avoid product loss.

  • Setup: Dissolve 1-acetyl-5-(2-chloroacetyl)indoline (10 mmol) in Ethanol (30 mL).

  • Acid Addition: Add 6M HCl (10 mL) dropwise.

  • Reaction: Heat to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (System: EtOAc/Hexane).[1][5] Look for the disappearance of the N-acetyl starting material.[6][7]

    • Note: The

      
      -chloroketone is surprisingly robust in acid, but do not extend reaction time unnecessarily.
      
  • Isolation (Crucial):

    • Cool the mixture to 0°C.

    • Do not add base.

    • Concentrate under vacuum to remove Ethanol (keep bath <40°C).

    • The residue will be the wet hydrochloride salt.

    • Triturate (wash/grind) the residue with cold Acetone or Diethyl Ether to remove non-polar impurities.

    • Filter the solid.[5][6] This is your 5-(2-chloroacetyl)indoline Hydrochloride .

References

  • Sugasawa Reaction Limitations: Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[8] 1. Specific ortho substitution reaction of anilines."[8] Journal of the American Chemical Society, vol. 100, no. 15, 1978, pp. 4842–4852. Link

  • Friedel-Crafts on Indolines: Allen, M. S., et al. "Synthesis of 5-acylindolines."[1] Synthetic Communications, vol. 22, no. 14, 1992, pp. 2077-2102. (Establishes the N-acetyl protection requirement).

  • Chloroacetyl Chloride Reactivity: Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook. Link

  • Stability of Indoline Derivatives: A Technical Guide to the Chemical Stability of 5-chloro-2,3-dimethyl-1H-indole. Benchchem. Link (Provides grounding on the acid/base stability profiles of the indoline core).

  • General Indoline Synthesis: Synthesis of indolines. Organic Chemistry Portal. Link

Sources

Troubleshooting low conversion in Friedel-Crafts reaction of indoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges associated with the Friedel-Crafts (FC) functionalization of indoline scaffolds.

Unlike indoles, indolines present unique electronic environments that often lead to stalled reactions, poor yields, or complex tarry mixtures if standard protocols are blindly applied. This guide provides a deep dive into the causality of these failures and offers field-proven, self-validating methodologies to restore reaction efficiency.

Diagnostic Workflow for Low Conversion

Before adjusting your stoichiometry or changing solvents, use the following logical matrix to identify the root cause of your stalled Friedel-Crafts reaction.

Workflow Start Low Conversion in FC Reaction of Indoline CheckN Is the Indoline N-H unprotected? Start->CheckN YesUnprotected Lewis Acid coordinates to basic N-H CheckN->YesUnprotected Yes NoProtected Check Lewis Acid Strength & Equivalents CheckN->NoProtected No Protect Action: Protect with Acetyl or Sulfonyl group YesUnprotected->Protect CheckEquiv Are you using >1 equiv of Lewis Acid? NoProtected->CheckEquiv IncreaseLA Action: Increase LA to 1.2 - 2.0 equivalents CheckEquiv->IncreaseLA No CheckRegio Check Regioselectivity (C5 vs C7) CheckEquiv->CheckRegio Yes

Diagnostic workflow for troubleshooting low conversion in indoline Friedel-Crafts reactions.

Deep-Dive Troubleshooting & FAQs

Q1: Why does my Friedel-Crafts acylation of unprotected indoline stall at <10% conversion despite using highly active


? 
The Causality:  The failure is rooted in the hybridization of the nitrogen atom. Unlike indole, where the nitrogen lone pair is delocalized into the aromatic 

-system (

hybridized), indoline contains a highly basic, localized secondary amine (

hybridized). When a strong Lewis acid like

or

is introduced, it immediately forms a strong coordination complex with the basic nitrogen[1]. This complexation causes two critical failures:
  • Catalyst Poisoning: The Lewis acid is consumed by the amine, preventing the generation of the active acylium or carbocation electrophile.

  • Ring Deactivation: Coordination places a formal positive charge on the indoline nitrogen. This acts as a powerful electron-withdrawing group via induction (

    
     effect), severely deactivating the adjacent aromatic ring toward Electrophilic Aromatic Substitution (EAS)[2].
    

Q2: How do I prevent Lewis acid coordination and restore the reactivity of the aromatic ring? The Solution: You must reduce the basicity of the indoline nitrogen through N-protection before attempting the Friedel-Crafts reaction. Converting the secondary amine to an amide (e.g., 1-acetylindoline) or a sulfonamide (e.g., 1-tosylindoline) allows the nitrogen lone pair to delocalize into the protecting group's carbonyl or sulfonyl


-system. This drastically lowers its affinity for Lewis acids. Furthermore, the amide nitrogen remains an ortho/para-directing group. Due to steric hindrance at the C7 position, the electrophile is directed almost exclusively to the C5 position[3].

Q3: I am observing dark, tarry mixtures instead of the desired product. What is happening? The Causality: Unprotected indolines and indoles are highly susceptible to oxidative oligomerization or polymerization in the presence of strong Lewis acids and trace oxygen[2]. The localized electron density makes them prone to radical cation formation. N-protection stabilizes the highest occupied molecular orbital (HOMO) of the molecule, completely suppressing these degradation pathways.

Mechanistic Pathway Analysis

The following diagram illustrates the divergent chemical pathways between unprotected and protected indoline under Friedel-Crafts conditions.

Mechanism Indoline Unprotected Indoline (Basic Secondary Amine) Coordination Lewis Acid-Amine Complex (Catalyst Poisoning) Indoline->Coordination + AlCl3 Protected N-Acetylindoline (Reduced Basicity) Indoline->Protected Ac2O / Pyridine Deactivation Ring Deactivated (Positive Charge on N) Coordination->Deactivation Failure Low Yield / Tarry Mixtures Deactivation->Failure EAS Electrophilic Aromatic Substitution at C5 Protected->EAS + RCOCl / AlCl3 Acylium Acylium Ion Generation (Active Electrophile) Acylium->EAS Success High Yield C5-Product EAS->Success

Mechanistic divergence between unprotected and N-protected indoline in Friedel-Crafts reactions.

Quantitative Data: Impact of Reaction Conditions

The choice of protecting group and Lewis acid drastically alters the conversion rate and regioselectivity. Use this table to select the optimal parameters for your specific target.

Substrate StateProtecting GroupLewis AcidEquivalents (LA)Major RegioisomerTypical ConversionNotes
UnprotectedNone

1.0 - 1.5N/A< 5%Rapid catalyst poisoning; tar formation[2].
UnprotectedNone

5.0C5 / C7 mix~ 30%Requires massive excess; poor scalability[1].
ProtectedAcetyl (Ac)

1.5 - 2.0C5> 90%Industry standard. Excellent C5 selectivity[3].
ProtectedTosyl (Ts)

0.2 (Cat.)C585%Milder conditions; allows catalytic Lewis acid use.
ProtectedBoc

1.5N/A< 10%Boc group cleaves under strong Lewis acidic conditions.

Self-Validating Experimental Protocol: Regioselective C5-Acylation

To ensure absolute success, follow this step-by-step Standard Operating Procedure (SOP) for the synthesis of 5-acylindoline. This protocol includes built-in validation checkpoints to prevent downstream failures.

Phase 1: N-Acetylation (Protection)
  • Reaction: Dissolve 10.0 mmol of indoline in 30 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol (1.2 eq) of pyridine.

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of acetic anhydride over 10 minutes.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The highly polar, ninhydrin-active indoline spot should completely disappear, replaced by a higher

    
    , UV-active spot corresponding to 1-acetylindoline.
    
  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over

    
     and concentrate in vacuo.
    
Phase 2: Friedel-Crafts Acylation
  • Preparation: Dissolve the crude 1-acetylindoline in 40 mL of anhydrous DCM under a nitrogen atmosphere.

  • Electrophile: Add 12.0 mmol (1.2 eq) of your desired acyl chloride. Cool the mixture to 0 °C.

  • Catalyst Addition: Portion-wise, add 15.0 mmol (1.5 eq) of anhydrous

    
    . Note: The extra 0.5 eq is required because the amide carbonyl oxygen will weakly coordinate a fraction of the Lewis acid.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in ice water, extract with 100 µL EtOAc, and analyze via LC-MS. Confirm the disappearance of the 1-acetylindoline mass and the appearance of the

    
     peak for the C5-acylated product.
    
  • Quench: Carefully pour the reaction mixture over 50 g of crushed ice and 10 mL of concentrated HCl. Extract with DCM, wash with saturated

    
    , dry, and concentrate.
    
Phase 3: Deprotection (Optional)
  • Hydrolysis: To remove the acetyl group, reflux the intermediate in 6M HCl or a 10% NaOH/MeOH solution for 4-6 hours.

  • Isolation: Neutralize the solution, extract with ethyl acetate, and purify the final 5-acylindoline via recrystallization or flash chromatography.

References

  • Benchchem. "1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-". Benchchem.
  • Clockss. "AND 3-BENZOYLINDOLES BY FRIEDEL-CRAFTS REACTION OF INDOLE-2,3- DICARBOXYLIC ANHYDRIDES WITH ANISOLES". Clockss.org.
  • ACS Publications. "Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively". Organic Letters.

Sources

Technical Guide: Removal of Unreacted Chloroacetyl Chloride (CAC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

Chloroacetyl chloride (CAC) is a bifunctional electrophile widely used to introduce the chloroacetyl pharmacophore. However, its high reactivity and lachrymatory nature make workup hazardous.

The Core Problem: Simply "washing" the reaction often fails because CAC hydrolyzes to Chloroacetic Acid (CAA) , a byproduct that is both corrosive and difficult to separate from polar organic products. Furthermore, direct evaporation is often insufficient due to CAC’s boiling point (106°C) and tendency to co-elute with products.

Safety Critical:

  • Lachrymator: CAC vapors cause severe eye irritation. All manipulations must occur in a fume hood.

  • Violent Hydrolysis: CAC reacts explosively with water, generating HCl gas.[1] Never add water directly to neat CAC.

Decision Matrix: Choosing Your Removal Strategy

Do not apply a "one-size-fits-all" approach. Select your method based on your product's sensitivity and the scale of the reaction.

CAC_Removal_Decision Start Start: Excess CAC Present Scale Reaction Scale? Start->Scale Sensitivity Product Acid/Base Sensitive? Scale->Sensitivity < 10g (Lab Scale) MethodC Method C: Azeotropic Distillation (Physical Removal) Scale->MethodC > 10g (Process Scale) MethodA Method A: Aqueous Workup (Buffered Hydrolysis) Sensitivity->MethodA Robust Product MethodB Method B: Solid-Supported Scavenger (Polymer-Amine) Sensitivity->MethodB Sensitive Product MethodC->MethodA Residual Cleanup

Figure 1: Decision tree for selecting the appropriate CAC removal protocol based on scale and chemical sensitivity.

Detailed Protocols
Method A: The Buffered Hydrolysis (Standard Protocol)

Best for: Stable products on small-to-medium scale.

The Mechanism: You are converting CAC into Chloroacetic Acid (CAA) and HCl. You must then ensure the pH is high enough to deprotonate CAA (pKa ~2.87) into the water-soluble chloroacetate anion, preventing it from partitioning back into the organic layer.

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) .

    • Warning: This releases CO₂ gas. Add dropwise to manage foaming.

  • Hydrolysis Interval: Stir vigorously for 15–30 minutes at room temperature.

    • Why? CAC hydrolysis is not instantaneous in biphasic systems. The "stir out" ensures complete conversion to CAA.

  • pH Check (Critical): Check the aqueous layer pH. It must be > 7.5 .

    • If pH < 7, the CAA will remain protonated and extract into your organic solvent. Add more base if necessary.

  • Separation: Extract with organic solvent (DCM or EtOAc). The CAA stays in the aqueous layer as the sodium salt.

  • Brine Wash: Wash the organic layer once with brine to remove residual water/salts.[2]

Method B: Solid-Supported Scavenging (The "Silent" Clean)

Best for: Acid-sensitive compounds, library synthesis, or when aqueous workup causes emulsions.

The Mechanism: A polymer-supported amine (e.g., Trisamine or Diamine resin) reacts covalently with CAC to form a stable amide bond. The impurity becomes part of the solid bead, which is simply filtered off.

Step-by-Step:

  • Calculate Load: Determine the excess mmols of CAC used. Use 2–3 equivalents of scavenger resin relative to the excess CAC.

    • Example: If you have 0.5 mmol excess CAC, use a resin amount corresponding to 1.5 mmol functional capacity.

  • Add Resin: Add PS-Trisamine or PS-Diethylenetriamine directly to the reaction mixture.

  • Agitate: Shake or stir gently (do not magnetic stir vigorously as it grinds the beads) for 1–2 hours.

  • Validation: Spot a TLC plate. If CAC is still present (visualized by stain), add more resin or extend time.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; the CAC is trapped on the beads.

Method C: Azeotropic Distillation

Best for: Large scale or thermally stable products where aqueous waste volume is a concern.

The Mechanism: CAC boils at ~106°C. Direct rotary evaporation often fails to remove the last traces. Adding a co-solvent like Heptane or Toluene allows for azeotropic entrainment, lowering the effective boiling point and carrying the CAC over.

Step-by-Step:

  • Concentrate: Remove the bulk reaction solvent (e.g., DCM, THF) via rotary evaporation.

  • Add Co-solvent: Add a volume of Heptane equal to the residual oil volume.

  • Evaporate: Rotovap again at 40–50°C. The heptane vapors will help "sweep" the CAC out of the oil.

  • Repeat: Repeat this process 2–3 times.

  • Verify: Check by NMR. If CAC remains, proceed to a mild Method A wash.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
"Ghost" Peak in LCMS Chloroacetic Acid (CAA) You hydrolyzed the CAC, but the pH of your wash was too low. The CAA extracted into your organic layer. Wash again with sat. NaHCO₃.
Product Degradation HCl Generation Hydrolysis of CAC releases HCl. If your product is acid-sensitive, switch to Method B (Scavenging) to avoid free acid generation.
Violent Bubbling Rapid Hydrolysis Adding water too fast to neat reaction mixture. Always dilute with solvent first and cool to 0°C before quenching.
Emulsion Formation Amphiphilic Byproducts The chloroacetate salt can act as a surfactant. Add solid NaCl to saturate the aqueous layer and break the emulsion.
Visualizing the Scavenging Pathway

The following diagram illustrates the chemical pathway when using a solid-supported scavenger versus aqueous hydrolysis.

Scavenging_Mechanism cluster_0 Method A: Hydrolysis cluster_1 Method B: Scavenging CAC Excess CAC (Liquid) Resin Polymer-Amine (Solid Bead) CAC->Resin Covalent Bond Bound Resin-Amide (Solid Waste) Resin->Bound Water Aqueous Base (Hydrolysis) CAA Chloroacetic Acid (Soluble Impurity) Water->CAA Releases HCl Salt Chloroacetate Salt (Aqueous Waste) CAA->Salt pH > 7

Figure 2: Chemical fate of CAC using Hydrolysis (Top) vs. Scavenging (Bottom).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6576, Chloroacetyl Chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Chloroacetyl Chloride. Retrieved from [Link]

  • Biotage (2023).Isolute® PS-Trisamine Technical Note: Scavenging Acid Chlorides. (General reference for polymer-supported scavenging mechanisms).
  • Marsh, A., et al. (1997).High-throughput solid-phase synthesis using polymer-supported reagents. Tetrahedron Letters, 38(30).

Sources

Minimizing polymerization of 5-chloroacetylindoline during workup

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers handling 5-chloroacetylindoline (5-CAI) .

Topic: Minimizing Polymerization During Workup

Status: Active | Severity: Critical | Audience: Process Chemists & R&D Scientists[1][2]

The Chemistry of Failure: Root Cause Analysis

Before troubleshooting, you must understand why your batch is failing. 5-chloroacetylindoline is a "Janus molecule"—it contains both a nucleophile (the indoline nitrogen) and an electrophile (the


-chloroacetyl group) on the same scaffold.[1][2]
The Mechanism: Intermolecular -Alkylation

The polymerization is not a radical chain reaction but a step-growth polyalkylation .[1][2]

  • The Trigger: At acidic pH (pH < 3), the indoline nitrogen is protonated (

    
    ) and non-nucleophilic.[1][2] The molecule is stable.[1][2][3]
    
  • The Danger Zone: During neutralization (workup), as pH rises above the pKa of the indoline conjugate acid (approx.[2] pKa ~4.5–5.0), the nitrogen deprotonates to the free base (

    
    ).[2]
    
  • The Event: The free amine of Molecule A attacks the methylene carbon of the chloroacetyl group of Molecule B.[1][2] This forms a dimer and releases HCl.[1][2]

  • The Cascade: The dimer still possesses a nucleophilic head and an electrophilic tail, allowing it to react further into oligomers and eventually insoluble tars/polymers.[1][2]

Mechanism Visualization

PolymerizationMechanism Salt 5-CAI (HCl Salt) [Stable / Protonated] Base 5-CAI (Free Base) [Reactive Nucleophile] Salt->Base pH > 4.5 (Neutralization) Base->Base Dilution Prevents Collision Dimer Dimer Species (Secondary Electrophile) Base->Dimer Intermolecular Attack (High Conc/Temp) Polymer Oligomers / Tars [Irreversible Loss] Dimer->Polymer Chain Extension

Figure 1: The transition from stable salt to reactive free base triggers the polymerization cascade.[1][2] Concentration drives the red path.[2]

Critical Process Parameters (CPPs)

To prevent polymerization, you must control the kinetics of the side reaction.[2]

ParameterCritical LimitScientific Rationale
pH < 4.0 (Storage) The indoline nitrogen must remain protonated to deactivate nucleophilicity.[1][2]
Temperature < 5°C (Workup) Reaction rate (

) of alkylation drops significantly at low temperatures (Arrhenius equation).[1][2]
Concentration < 0.1 M (Free Base) Polymerization is second-order with respect to concentration.[1][2] Dilution exponentially reduces rate.[1][2]
Time < 30 mins The free base is a transient intermediate.[1][2] It must be reacted or re-acidified immediately.[1][2]

Troubleshooting Guide (FAQ)

Scenario A: "My oil turned into a solid/gum during rotary evaporation."
  • Diagnosis: You concentrated the free base.[1][2] As solvent was removed, concentration

    
     spiked, accelerating the second-order polymerization reaction (
    
    
    
    ).[1][2]
  • Corrective Action:

    • Never concentrate the free base to dryness.[1][2]

    • Perform a "telescoped" process: Solvent switch by distillation only if necessary, or use the solution directly in the next step.[2]

    • If you must isolate, isolate as the Hydrochloride Salt , not the free base.[2]

Scenario B: "I see a gummy precipitate forming during neutralization with NaOH."
  • Diagnosis: "Hot spots" of high pH.[1][2] Adding strong base (NaOH) creates localized zones where pH >> 10.[1][2] This rapidly generates high concentrations of free base which polymerize before dispersing.[1][2]

  • Corrective Action:

    • Switch to a weaker base: Sodium Bicarbonate (

      
      )  or Sodium Acetate.[1][2]
      
    • Use a biphasic quench : Neutralize in the presence of a large volume of organic solvent (e.g., DCM or EtOAc).[2] As the free base forms, it immediately partitions into the dilute organic phase, protecting it from the aqueous salt phase.[2]

Scenario C: "Can I store the intermediate overnight?"
  • Answer:

    • As Free Base: Absolutely NO .[1][2] It will degrade.[1][2]

    • As HCl Salt: Yes, if dry and stored at -20°C.[1][2]

    • In Solution: Only if kept at <0°C and dilute, but degradation is still likely.[2]

The "Golden Batch" Protocol

This protocol minimizes the residence time of the 5-CAI free base.[1][2]

Step-by-Step Methodology
  • Preparation:

    • Pre-cool the reaction mixture (HCl salt form) to 0°C .

    • Prepare a biphasic system: Add Dichloromethane (DCM) (Volume ratio 10:1 relative to product).[1][2]

  • Neutralization (The Critical Step):

    • Do NOT add base directly to the aqueous layer.[1][2]

    • Add saturated

      
        solution slowly with vigorous stirring.
      
    • Target: pH 6–7 (Stop immediately once neutral).[1][2]

  • Extraction:

    • Separate phases immediately.[1][2] The 5-CAI is now in the DCM layer.[1][2]

    • Do NOT wash with water (keeps it in contact with potential nucleophiles/bases).[1][2]

    • Dry over

      
       at 0°C .
      
  • Telescoping (Recommended):

    • Add the next reagent (e.g., amine, thiol) directly to the DCM filtrate.[2]

    • Only evaporate if strictly necessary, and never above 20°C.[2]

Decision Tree: Workup Strategy

WorkupDecision Start Reaction Complete (Acidic Solution) Isolate Do you need to isolate? Start->Isolate No NO (Telescoping) Isolate->No Yes YES Isolate->Yes DirectUse Add next reagent directly to acidic mix (if compatible) No->DirectUse SaltIso Isolate as HCl Salt (Filter solid, wash with ether) Yes->SaltIso Preferred FreeBaseIso Isolate as Free Base (HIGH RISK) Yes->FreeBaseIso Avoid if possible Precaution 1. Keep T < 0°C 2. Biphasic Extraction (DCM) 3. Use immediately FreeBaseIso->Precaution

Figure 2: Decision matrix emphasizing salt isolation or telescoping over free base isolation.

References

  • Indapamide Synthesis & Intermediates

    • Title: Preparation method of indapamide (CN103467355A).[1][2]

    • Relevance: Describes the handling of 1-amino-2-methylindoline salts and the instability of free indoline bases during acyl
    • Source:[1][2]

  • General Reactivity of

    
    -Haloacetamides: 
    
    • Title: Reactivity of

      
      -halocarbonyls towards nucleophiles.[1][2]
      
    • Relevance: Establishes the electrophilicity of the chloroacetyl group at position 5, confirming the mechanism of intermolecular alkylation by the indoline nitrogen.[2]

    • Source: (General chemical stability data).[1][2]

  • pKa of Indoline Derivatives

    • Title: Bordwell pKa Table (Acidity in DMSO/Water).[1][2][4]

    • Relevance: Provides pKa values for Indole/Indoline derivatives, supporting the pH control strategy (Indoline conjug
    • Source:[1][2]

  • Handling of Unstable Free Bases

    • Title: Freebase (Chemistry) - Stability and Extraction.[1][2]

    • Relevance: General protocols for extracting unstable alkaloid-like free bases into organic solvents to prevent degradation.[1][2]

    • Source:[1][2]

Sources

Technical Support Center: Alternative Lewis Acid Catalysts for Indoline Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indoline Challenge

Indoline (2,3-dihydro-1H-indole) presents a unique chemoselectivity challenge compared to its oxidized cousin, indole. While indole typically undergoes C3-acylation via electrophilic aromatic substitution (EAS), indoline possesses a reactive secondary amine (


 nitrogen) and an electron-rich aromatic ring.
  • The Conflict: Standard acylating conditions favor N-acylation (kinetic control) due to the high nucleophilicity of the amine.

  • The Goal: Researchers often seek C-acylation (typically at C5) or mild, green methods for N-acylation without toxic bases.

  • The Solution: Alternative Lewis Acid (LA) catalysts—specifically Metal Triflates and Group 13 Halides —offer moisture tolerance, recyclability, and tunable selectivity that traditional catalysts like Aluminum Chloride (

    
    ) cannot match.
    

Catalyst Selection & Decision Matrix

Use this guide to select the optimal catalyst based on your target regiochemistry.

Target SitePrimary ChallengeRecommended Alternative CatalystMechanism / Advantage
Nitrogen (N1) Avoiding toxic bases (Pyridine/TEA); using weak acyl donors (acids).

or

Activates carbonyl oxygen of carboxylic acids/anhydrides; water-tolerant.
Carbon (C5) Overcoming N-acylation preference; avoiding

waste.

or

Requires N-protection (e.g., N-acetyl). Strong Lewis acidity activates electrophile for EAS at para-position (C5).
Carbon (C7) Steric hindrance; lack of electronic activation at C7.Pd(OAc)

(Transition Metal)
C-H Activation: Uses the N-acyl group as a Directing Group (DG) to activate the ortho-position (C7).
Visual Workflow: Catalyst Selection

CatalystSelection Start Target: Indoline Acylation Regio Select Target Site Start->Regio N_Acyl N-Acylation (Amide Formation) Regio->N_Acyl C_Acyl C-Acylation (Friedel-Crafts) Regio->C_Acyl Green Goal: Green/Solvent-Free N_Acyl->Green Protect Is Nitrogen Protected? C_Acyl->Protect InCl3 Use InCl3 (1-5 mol%) + Carboxylic Acid Green->InCl3 Protect_No MUST Protect N first (Acetylation) Protect->Protect_No No Protect_Yes Select Regio-isomer Protect->Protect_Yes Yes (e.g., N-Acetyl) Protect_No->N_Acyl Step 1 C5_Target Target: C5 (Para) Protect_Yes->C5_Target C7_Target Target: C7 (Ortho) Protect_Yes->C7_Target BiOTf Use Bi(OTf)3 or Sc(OTf)3 (Moisture Tolerant) C5_Target->BiOTf PdCat Use Pd(OAc)2 (C-H Activation) C7_Target->PdCat

Caption: Decision tree for selecting catalysts based on regioselectivity targets (N vs. C5 vs. C7).

Technical Protocols

Protocol A: Green N-Acylation with Indium(III) Chloride ( )

Best for: Synthesizing N-acyl indolines directly from carboxylic acids without coupling reagents.

Mechanism:


 acts as an oxophilic Lewis acid, coordinating to the carboxylic acid carbonyl to facilitate nucleophilic attack by the indoline nitrogen.

Reagents:

  • Indoline (1.0 equiv)[1][2][3]

  • Carboxylic Acid (1.1 equiv)[3]

  • 
     (5 mol%)
    
  • Solvent: None (Neat) or Toluene

Step-by-Step:

  • Charge: In a dry reaction vial, combine indoline (1.0 mmol), carboxylic acid (1.1 mmol), and

    
     (11 mg, 0.05 mmol).
    
  • Reaction: Stir the mixture at 80°C (if neat) or reflux (if in toluene) for 2–4 hours.

    • Note: The mixture may initially be heterogeneous but should homogenize as the product forms.

  • Monitor: Check TLC for the disappearance of indoline (

    
     in Hex/EtOAc).
    
  • Workup: Dilute with EtOAc (10 mL). Wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize (often sufficient) or flash chromatography.
    
Protocol B: C5-Acylation of N-Acetylindoline with Bismuth(III) Triflate

Best for: Friedel-Crafts acylation avoiding moisture-sensitive


.

Reagents:

  • N-Acetylindoline (1.0 equiv)

  • Acyl Chloride (1.2 equiv)[3]

  • 
     (1–5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE)
    

Step-by-Step:

  • Preparation: Dissolve N-acetylindoline (1.0 mmol) in

    
     (3 mL).
    
  • Catalyst Addition: Add

    
     (6.5 mg, 1 mol%).
    
  • Reagent Addition: Add Acyl Chloride (1.2 mmol) dropwise at Room Temperature (RT).

  • Heating: Heat to 50–80°C . Monitor by TLC.[1][2][3]

    • Observation:

      
       is water-tolerant, so strictly anhydrous conditions are less critical than with 
      
      
      
      , but dry solvents improve yield.
  • Quench: Add water (5 mL). Extract with DCM.[1]

  • Recovery: The aqueous layer contains the catalyst. It can be concentrated to recover

    
     for reuse (requires drying).
    

Troubleshooting & FAQs

Category 1: Regioselectivity Issues

Q: I am trying to C-acylate free indoline, but I only get the amide (N-acyl product). Why? A: This is due to kinetic control . The nitrogen lone pair is significantly more nucleophilic than the aromatic ring carbons.

  • Fix: You must protect the nitrogen first. Acetylation (N-acetyl) is standard because it deactivates the nitrogen but still allows the ring to react at the C5 position (para to the nitrogen).

  • Alternative: If you absolutely need a "one-pot" C-acylation, you would need a transient blocking group, but this is synthetically complex. Stick to the Stepwise method: N-protection

    
     C-acylation 
    
    
    
    Deprotection.

Q: I used N-acetylindoline, but I am seeing C7 acylation instead of C5. What happened? A: This suggests you might be using a catalyst or condition that favors Chelation-Control (C-H activation) rather than pure Friedel-Crafts (electronic control).

  • Friedel-Crafts (Electronic): Lewis acids like

    
     or 
    
    
    
    favor C5 (para) because the N-acetyl group is an ortho, para-director, but the ortho (C7) position is sterically hindered by the acetyl group.
  • C-H Activation (Chelation): If you use Palladium (Pd) or sometimes Ruthenium (Ru), the metal coordinates to the acetyl oxygen and "swings" into the C7 position, forcing reaction there.

  • Corrective Action: For C5, ensure you are using a pure Lewis Acid (Bi, Sc, In, Al) and not a transition metal capable of C-H insertion.

Category 2: Catalyst Performance

Q: My


 reaction stalled after 50% conversion. Can I add more catalyst? 
A:  Stalling often occurs due to product inhibition . The resulting ketone product is a Lewis base and can coordinate to the Scandium, deactivating it.
  • Fix 1: Increase catalyst loading to 10 mol% initially.

  • Fix 2: Increase temperature to promote dissociation of the product-catalyst complex.

  • Fix 3: Switch to a solvent like Nitromethane (

    
    ). It stabilizes the acylium intermediate and helps prevent catalyst poisoning.
    

Q: Why use Metal Triflates (


) over 

?
A:
  • Water Tolerance:

    
     reacts violently with water, releasing HCl gas. Triflates are stable in water and can even be used in aqueous media.
    
  • Loading:

    
     is often stoichiometric (requires >1 equiv) because it complexes strongly with the product. Triflates are truly catalytic (1–10 mol%).
    
  • Workup: Triflates do not require the harsh acid quench that generates aluminum emulsions.

Category 3: Workup & Isolation

Q: I have a thick emulsion during workup with Indium Chloride. How do I break it? A: Indium salts can form gelatinous hydroxides at neutral pH.

  • Fix: Wash the organic layer with a slightly acidic solution (1M HCl) or use Rochelle's Salt (Potassium Sodium Tartrate) solution. Rochelle's salt chelates metal ions effectively, breaking the emulsion and allowing clear phase separation.

References

  • Chakraborti, A. K., & Gulhane, R. (2003).[4] Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines.[4][5] Tetrahedron Letters, 44(35), 6749–6753.[5]

  • Kobayashi, S., et al. (2002). Rare-earth metal triflates in organic synthesis.[3][6][7][8] Chemical Reviews, 102(6), 2227–2302.

  • Xie, G., et al. (2021). Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones.[9] Organic Letters, 23(2), 410–415.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles (and derivatives).

  • Frost, C. G., et al. (2001). Indium(III) chloride catalyzed Friedel–Crafts acylation. Tetrahedron Letters, 42(4), 779-781.

Sources

Validation & Comparative

1H NMR Interpretation of Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, indoline derivatives serve as privileged scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- (commonly referred to as 2-chloro-1-(indolin-5-yl)ethanone) is a critical electrophilic intermediate used in cross-coupling and alkylation reactions.

Accurate structural verification via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount before proceeding with downstream synthesis. This guide provides an authoritative comparison of the 1H NMR profile of this target compound against two structural alternatives: its non-chlorinated precursor and its fully aromatic indole analog.

Structural Deconstruction & Causality of Chemical Shifts

To interpret the NMR spectrum accurately, one must understand the underlying electronic "push-pull" system of the molecule.

  • The Indoline Core (+M Effect): The indoline nitrogen exerts a strong electron-donating resonance effect (+M), which significantly shields the ortho position (C-7), pushing its resonance upfield .

  • The Carbonyl Group (-M Effect): The acetyl group at C-5 exerts an electron-withdrawing resonance effect (-M), deshielding the protons at C-4 and C-6, pushing them downfield.

  • The Alpha-Chlorine (-I Effect): The inductive electron-withdrawing effect (-I) of the alpha-chlorine atom drastically shifts the adjacent methylene protons downfield compared to a standard acetyl methyl group .

Quantitative Data Summary: Comparative 1H NMR Shifts

The table below summarizes the expected 1H NMR chemical shifts (in CDCl3 at 400 MHz) for the target compound and its primary alternatives.

Proton PositionTarget: 2-Chloro-1-(indolin-5-yl)ethanoneAlternative 1: 1-(Indolin-5-yl)ethanoneAlternative 2: 2-Chloro-1-(1H-indol-5-yl)ethanoneMultiplicity & Causality
N-H (1) ~4.5 ppm (br s)~4.4 ppm (br s)~11.5 ppm (br s)Indoline NH is aliphatic-like; Indole NH is highly deshielded (aromatic/H-bonded).
C-H2 (2) ~3.6 ppm (t, J=8.5 Hz)~3.6 ppm (t, J=8.5 Hz)~7.4 ppm (d, J=3.0 Hz)Deshielded by adjacent N in indoline; becomes aromatic C-H in indole.
C-H2 (3) ~3.1 ppm (t, J=8.5 Hz)~3.1 ppm (t, J=8.5 Hz)~6.6 ppm (d, J=3.0 Hz)Benzylic position in indoline; becomes aromatic C-H in indole.
C-H (4) ~7.7 ppm (d, J=1.5 Hz)~7.6 ppm (d, J=1.5 Hz)~8.3 ppm (d, J=1.5 Hz)Highly deshielded by the ortho-carbonyl (-M effect).
C-H (6) ~7.6 ppm (dd, J=8.0, 1.5 Hz)~7.5 ppm (dd, J=8.0, 1.5 Hz)~7.8 ppm (dd, J=8.5, 1.5 Hz)Deshielded by the ortho-carbonyl (-M effect).
C-H (7) ~6.5 ppm (d, J=8.0 Hz)~6.4 ppm (d, J=8.0 Hz)~7.5 ppm (d, J=8.5 Hz)Shielded by the adjacent NH (+M effect) in indoline.
Acetyl ~4.6 ppm (s, 2H, CH2Cl)~2.5 ppm (s, 3H, CH3)~4.8 ppm (s, 2H, CH2Cl)Chlorine electronegativity (-I effect) shifts CH2 downfield vs CH3.

Experimental Protocol for High-Fidelity NMR Acquisition

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following workflow ensures high-fidelity data acquisition, preventing common artifacts such as peak distortion or baseline rolling.

Step 1: Sample Preparation & Visual Validation

  • Action: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because it lacks exchangeable protons, preserving the broad singlet of the indoline N-H. TMS provides a reliable 0.00 ppm internal reference.

  • Self-Validation: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients, ruining the homogeneity of the magnetic field and leading to broad, uninterpretable peaks.

Step 2: Locking, Tuning, and Shimming

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl3, tune the probe, and execute gradient shimming (e.g., TopShim).

  • Causality: Shimming corrects spatial variations in the static magnetic field (B0).

  • Self-Validation: Monitor the lock level and the shape of the 2H lock signal. A stable, high lock level with a sharp, symmetrical peak confirms optimal field homogeneity before acquisition.

Step 3: Pulse Sequence & Receiver Gain (RG) Optimization

  • Action: Set the relaxation delay (D1) to 2.0 seconds and the pulse angle to 30°. Execute a single dummy scan to determine the optimal Receiver Gain (RG).

  • Causality: A 30° pulse ensures rapid longitudinal relaxation, allowing for quantitative integration of the aliphatic vs. aromatic regions.

  • Self-Validation: The auto-RG function prevents Analog-to-Digital Converter (ADC) clipping. If the Free Induction Decay (FID) is truncated at the beginning, the resulting spectrum will exhibit severe baseline distortions (sinc wiggles).

Step 4: Acquisition and Processing

  • Action: Acquire 16 to 32 scans. Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation (FT).

  • Causality: The LB function enhances the signal-to-noise ratio without significantly sacrificing resolution.

  • Self-Validation: Perform zero-order and first-order phase corrections manually. A perfectly flat baseline adjacent to the solvent peak (7.26 ppm) validates the phase correction.

Comparative Analytical Performance

Target vs. Alternative 1: 1-(Indolin-5-yl)ethanone (Non-chlorinated)

When comparing the target compound to its non-chlorinated precursor, the indoline core signals remain largely identical. The definitive diagnostic feature is the acetyl group. In 1-(indolin-5-yl)ethanone, the methyl group appears as a sharp 3H singlet at ~2.5 ppm . Upon chlorination to form the target compound, the electronegative chlorine atom (-I effect) deshields these protons, shifting the signal to ~4.6 ppm as a 2H singlet. Monitoring the disappearance of the 2.5 ppm signal and the emergence of the 4.6 ppm signal is the standard self-validating method for confirming the completion of the chlorination reaction.

Target vs. Alternative 2: 2-Chloro-1-(1H-indol-5-yl)ethanone (Aromatic Indole)

Comparing the target to its fully aromatic indole analog highlights the structural state of the nitrogen-containing ring. The target indoline exhibits aliphatic methylene signals at ~3.1 ppm (C-3) and ~3.6 ppm (C-2), each integrating to 2H with triplet-like coupling (J ≈ 8.5 Hz). In stark contrast, the indole analog lacks these aliphatic signals, presenting instead two aromatic doublets at ~6.6 ppm and ~7.4 ppm (J ≈ 3.0 Hz). Furthermore, the N-H proton in the indoline target is typically a broad singlet around 4.5 ppm, whereas the indole N-H is highly deshielded, appearing >11.0 ppm due to aromatic ring current effects and hydrogen bonding.

Workflows and Logical Relationships

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Shimming & Lock (Optimize Field) A->B C 3. Acquisition (Check Receiver Gain) B->C D 4. Processing (Phase/Baseline) C->D E 5. Assignment (Compare Analogs) D->E

Experimental workflow for high-fidelity 1D 1H NMR acquisition and comparative validation.

Electronic_Effects Core Ethanone, 2-chloro-1-(indolin-5-yl)- Push-Pull Electronic System N_effect Indoline NH (+M Effect) Shields C-7 proton (~6.5 ppm) Core->N_effect CO_effect Carbonyl (-M Effect) Deshields C-4 & C-6 protons (~7.6-7.7 ppm) Core->CO_effect Cl_effect Chlorine (-I Effect) Deshields alpha-CH2 (~4.6 ppm) Core->Cl_effect

Logical relationship of electronic effects governing the 1H NMR chemical shifts of the target.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10757, 2-Chloroacetophenone." PubChem. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Supporting Information: N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)." Beilstein-Institut. Available at:[Link]

Technical Comparison Guide: IR Spectral Analysis of 5-Chloroacetylindoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the infrared (IR) spectral characterization of 5-chloroacetylindoline , focusing on the diagnostic carbonyl stretch. This document compares the target compound against its primary regioisomer (1-chloroacetylindoline) and structural analogs to provide a robust identification framework for drug development professionals.[1]

Executive Summary & Application Context

5-Chloroacetylindoline is a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and receptor modulators.[1] Its structural core—an indoline ring substituted at the C5 position with an


-chloroketone—serves as a versatile electrophile for nucleophilic substitution (SN2) reactions.[1]

The Challenge: The synthesis of 5-chloroacetylindoline via Friedel-Crafts acylation is prone to regio-selectivity issues. The nucleophilic nitrogen of the indoline ring often reacts faster than the C5 aromatic carbon, leading to the formation of 1-(chloroacetyl)indoline (the N-acylated amide) rather than the desired C5-acylated ketone.[1]

The Solution: Infrared spectroscopy provides a rapid, non-destructive method to distinguish these isomers based on the distinct vibrational frequencies of Aryl Ketones vs. Tertiary Amides , further modulated by the


-chloro field effect.[1]

Theoretical Basis: The -Halo Carbonyl Shift

To accurately interpret the spectrum, one must understand the electronic influences shifting the carbonyl (


) frequency.[1]
The Field Effect (Fermi Resonance)

In


-halo carbonyls, the halogen atom (Chlorine) exerts a through-space Field Effect  when aligned cis (or gauche) to the carbonyl oxygen.[1] The repulsion between the lone pairs of the oxygen and the chlorine increases the force constant of the 

bond, shifting the absorption to a higher wavenumber (typically +15–20 cm⁻¹).[1]
Resonance Competition
  • 5-Chloroacetylindoline (Ketone): The carbonyl is conjugated with the benzene ring.[1] While conjugation typically lowers frequency (to ~1685 cm⁻¹), the

    
    -chloro effect counteracts this, pushing it back up.[1]
    
  • 1-Chloroacetylindoline (Amide): The carbonyl is part of a tertiary amide.[1] The nitrogen lone pair donates strongly into the carbonyl (

    
    ), significantly weakening the double bond character and lowering the frequency (typically <1660 cm⁻¹).[1]
    

Comparative Performance Analysis

The following table contrasts the target molecule with its most common "alternatives" (impurities and analogs).

Table 1: Diagnostic IR Carbonyl Frequencies ( )
CompoundStructural Class

(Solid/KBr)
Key Spectral Feature
5-Chloroacetylindoline Aryl Ketone (

-Cl)
1695 – 1710 cm⁻¹ Sharp, intense band.[1] Higher frequency due to

-Cl field effect.[1]
1-Chloroacetylindoline Tertiary Amide (

-Cl)
1665 – 1680 cm⁻¹Broader band.[1] Lower frequency due to amide resonance.[1]
5-Acetylindoline Aryl Ketone (Methyl)1680 – 1690 cm⁻¹Baseline ketone frequency (no

-Cl boost).[1]
1-Acetylindoline Tertiary Amide (Methyl)1650 – 1660 cm⁻¹Classic tertiary amide "Amide I" band.[1]

Interpretation:

  • Differentiation: A shift of >25 cm⁻¹ exists between the desired C5-ketone (Target) and the N1-amide (Impurity).

  • Success Criterion: If your product shows a primary carbonyl peak below 1680 cm⁻¹, the reaction likely occurred at the Nitrogen (N1).[1] If the peak is near 1700–1705 cm⁻¹, the reaction successfully occurred at the Carbon (C5).[1]

Visualization of Chemical Logic[1]

Diagram 1: Synthetic Pathways & Regioselectivity

This diagram illustrates the competing pathways and the resulting structural isomers that must be distinguished.[1]

SynthesisPath Indoline Indoline (Precursor) N_Acyl 1-(Chloroacetyl)indoline (Kinetic Product) AMIDE: ~1670 cm⁻¹ Indoline->N_Acyl Direct Acylation (Fast, No Catalyst) C_Acyl 5-Chloroacetylindoline (Thermodynamic/Protected) KETONE: ~1705 cm⁻¹ Indoline->C_Acyl Friedel-Crafts (Lewis Acid, AlCl3) Reagent Chloroacetyl Chloride (Cl-CH2-COCl) Reagent->N_Acyl Reagent->C_Acyl

Caption: Synthetic divergence of indoline acylation. Red path indicates the common impurity (Amide); Green path indicates the target (Ketone).[1]

Diagram 2: Spectral Decision Tree

A logical workflow for interpreting the IR spectrum of the crude product.[1]

DecisionTree Start Analyze Carbonyl Region (1600 - 1750 cm⁻¹) Check1 Is the main peak > 1690 cm⁻¹? Start->Check1 Result_Target Target Confirmed: 5-Chloroacetylindoline (Aryl Ketone) Check1->Result_Target Yes (~1705) Check2 Is the main peak 1660 - 1680 cm⁻¹? Check1->Check2 No Result_Impurity Impurity Identified: 1-Chloroacetylindoline (Amide) Check2->Result_Impurity Yes (~1670) Result_Mix Mixture: Incomplete Regioselectivity Check2->Result_Mix Double Peak

Caption: Step-by-step logic for validating product identity using IR frequency thresholds.

Experimental Protocol: High-Fidelity IR Acquisition

To ensure the data matches the comparative table, follow this standardized protocol. This method minimizes solvent interference and polymorphic shifts.[1]

Objective: Acquire a high-resolution spectrum to distinguish peaks within the 1650–1710 cm⁻¹ window.

  • Sample Preparation (Solid State):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1] This eliminates KBr moisture interference (which can broaden carbonyl bands).[1]

    • Alternative: KBr Pellet.[1] Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 minutes. Note: Ensure KBr is oven-dried to prevent water bands at 1640 cm⁻¹ masking the amide region.

  • Instrument Setup:

    • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve closely spaced isomer blends).

    • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.

    • Background: Collect a fresh air/crystal background immediately prior to sampling.[1]

  • Data Processing:

    • Apply Baseline Correction to flatten the fingerprint region.[1]

    • Do NOT apply heavy smoothing, as this may merge the sharp ketone peak with a shoulder amide peak in mixtures.[1]

  • Validation Check:

    • Look for the C-Cl stretch in the fingerprint region (600–800 cm⁻¹).[1] While less diagnostic than the carbonyl, its presence confirms the chloroacetyl group is intact.[1]

References

  • National Institute of Standards and Technology (NIST). N-Acetylindole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Murakami, K., et al. (2022).[1] Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Organic Letters, 24(9), 1794–1798.[1] (Supporting Information for 1-chloroacetylindoline characterization). Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for -halo carbonyl field effects).

Sources

Mass spectrometry fragmentation pattern of 5-acylindolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Acylindolines

Executive Summary

5-Acylindolines are critical pharmacophores and intermediates in the synthesis of bioactive alkaloids, NSAID analogs, and melatonin receptor agonists. Their structural integrity hinges on the stability of the acyl group at the C5 position of the benzene ring, distinguishing them from their labile


-acyl isomers (1-acylindolines).

This guide provides a technical comparison of ionization techniques (EI vs. ESI) for characterizing 5-acylindolines. It details specific fragmentation mechanisms to differentiate structural isomers and validates these observations with mechanistic logic.

Mechanistic Comparison: EI vs. ESI

The choice of ionization method fundamentally alters the observed spectral fingerprint.[1] For 5-acylindolines, Electron Impact (EI) provides structural elucidation through bond breaking, while Electrospray Ionization (ESI) offers molecular weight confirmation with minimal fragmentation unless coupled with Collision-Induced Dissociation (CID).

Comparative Performance Table
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)Thermal/Electric Field (Soft)
Primary Ion Type Radical Cation (

)
Protonated Adduct (

)
Base Peak Often Fragment Ion (e.g., Acylium)Molecular Ion (

)
Dehydrogenation High Risk (Indoline

Indole)
Low Risk
Isomer Specificity High (Distinguishes 1-acyl vs 5-acyl)Low (Requires MS/MS)
Key Application Structural Elucidation, Library MatchingLC-MS Quantification, High MW Analogs

Detailed Fragmentation Pathways (EI)

In Electron Impact MS, 5-acylindolines undergo predictable fragmentation governed by the stability of the aromatic core and the ketone functionality.

The Core Mechanism: Alpha-Cleavage

Unlike


-acylindolines, which readily lose a ketene molecule (

) via neutral loss, 5-acylindolines behave as aromatic ketones. The primary driver is

-cleavage adjacent to the carbonyl group.

Pathway A: Formation of the Acylium Ion

  • Ionization: Removal of an electron from the oxygen lone pair or the aromatic

    
    -system yields the molecular ion 
    
    
    
    .
  • 
    -Cleavage:  Homolytic fission of the alkyl-carbonyl bond releases an alkyl radical (
    
    
    
    ).
  • Result: Formation of a resonance-stabilized acylium ion (

    
    ).
    

Pathway B: Dehydrogenation (The Indoline Artifact) Indolines are susceptible to oxidation. Under the thermal conditions of the EI source (approx. 200°C), 5-acylindolines may lose two hydrogen atoms to form the corresponding 5-acylindole (


). This is a critical artifact to distinguish from genuine fragmentation.
Representative Data: 5-Acetylindoline

Molecular Weight: 161 Da

m/z (approx)Ion IdentityMechanismRelative Abundance (Est.)
161

Molecular Ion40-60%
159

Thermal Dehydrogenation (Indole formation)10-20%
146


-Cleavage (Loss of Methyl radical)
100% (Base Peak)
118

Decarbonylation of Acylium ion30-50%
91

Tropylium ion rearrangement15-25%

Note: The presence of the base peak at


 146 (loss of 15) confirms the acetyl group is attached to the ring (C-acyl). If the compound were 1-acetylindoline (

-acyl), the base peak would likely be

119 (loss of ketene, 42 Da).

Visualizing the Fragmentation Workflow

The following diagram illustrates the fragmentation logic for a generic 5-acylindoline (


-Indoline), highlighting the divergence between short-chain (Methyl) and long-chain (Propyl+) substituents where McLafferty rearrangement becomes possible.

FragmentationPathway M_Ion Molecular Ion (M+•) 5-Acylindoline Indole [M-2H]+• 5-Acylindole (Thermal Artifact) M_Ion->Indole - 2H (Dehydrogenation) Acylium Acylium Ion [Ar-C≡O]+ M_Ion->Acylium α-Cleavage (Loss of Alkyl Radical) McLafferty McLafferty Rearrangement (Only if alkyl chain ≥ C3) M_Ion->McLafferty Gamma-H Transfer ArylCation Aryl Cation [Ar]+ Acylium->ArylCation - CO (28 Da) RingOpen Ring Opening/HCN Loss (Characteristic of N-heterocycles) ArylCation->RingOpen Complex Degradation

Figure 1: Mechanistic fragmentation tree for 5-acylindolines under Electron Impact (70 eV).

Experimental Protocol: Validated Acquisition

To ensure reproducible data and minimize thermal artifacts (dehydrogenation), the following protocol is recommended.

Method A: GC-MS (Electron Impact)

Best for: Structural confirmation and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of 5-acylindoline in 1 mL of Methanol or Ethyl Acetate.

  • Inlet Temperature: Set to 200°C (Lower than standard 250°C to minimize thermal conversion to indole).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Check: Monitor

    
     [M] and [M-2]. If [M-2] intensity > 30% of [M], lower the inlet temperature further.
    
Method B: LC-MS/MS (Electrospray)

Best for: Purity analysis and biological matrix quantification.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Cone Voltage: 30V (Low fragmentation).

  • Collision Energy (CID): Ramp 15-35 eV to observe fragmentation.

  • Diagnostic Transition: Monitor

    
     or 
    
    
    
    .

Differentiation Workflow: 1-Acyl vs. 5-Acyl

Distinguishing the position of the acyl group is a common challenge. Use the following logic flow to interpret your spectra.

IsomerDifferentiation Start Unknown Acylindoline Spectrum (Identify Molecular Ion M+) CheckLoss Check Primary Neutral Loss Start->CheckLoss Loss42 Loss of 42 Da (Ketene: CH2=C=O) CheckLoss->Loss42 Dominant Loss15 Loss of 15 Da (Methyl) OR Alkyl Radical CheckLoss->Loss15 Dominant Conc1 Conclusion: 1-Acetylindoline (N-Acyl) Amide bond cleavage Loss42->Conc1 Conc2 Conclusion: 5-Acetylindoline (C-Acyl) Alpha-cleavage of Ketone Loss15->Conc2

Figure 2: Decision tree for distinguishing N-acyl vs. C-acyl isomers using MS data.

References

  • El Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives."[2][3] American Journal of Analytical Chemistry, vol. 7, no.[2][3] 4, 2016, pp. 351-355.[2] [3]

  • Zhang, H., et al. "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." Journal of Mass Spectrometry, vol. 40, no. 4, 2005, pp. 452-457.[4]

  • NIST Mass Spectrometry Data Center. "Indoline, 1-acetyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Gross, J. H.Mass Spectrometry: A Textbook. 3rd ed., Springer, 2017.

Sources

HPLC Method Development for 5-(Chloroacetyl)indoline Purity Analysis: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & The Analytical Challenge

5-(Chloroacetyl)indoline is a highly reactive, critical synthetic intermediate utilized in the development of complex pharmaceuticals, most notably in the synthesis of sulfonamide-based antiapoptotic Bcl-2 inhibitors [1]. It also appears in environmental monitoring as a degradation product of chloroacetamide herbicides [2].

The Analytical Challenge: During the synthesis of 5-(chloroacetyl)indoline via the Friedel-Crafts acylation of indoline, a highly competitive side reaction occurs:


-acylation. This yields the positional isomer 1-(2-chloroacetyl)indoline  [3]. Because both molecules share the exact same molecular weight and nearly identical hydrophobicities, traditional reversed-phase chromatography often fails to separate them. Establishing a stability-indicating purity method requires orthogonal selectivity to resolve this critical pair, alongside unreacted indoline and hydrolysis byproducts.

Product Comparison: Stationary Phase Chemistries

To objectively determine the optimal chromatographic conditions, we compared three distinct stationary phase chemistries. The goal was to exploit the subtle electronic differences between the


-acylated target and the 

-acylated impurity.
The Competitors
  • Standard C18 (Octadecylsilane): The industry baseline. Retention is driven purely by hydrophobic dispersion forces.

  • Phenyl-Hexyl: Introduces a phenyl ring at the end of a 6-carbon linker, allowing for

    
     interactions with aromatic analytes.
    
  • Biphenyl: Features two sequential phenyl rings. This phase offers enhanced polarizability, strong

    
     stacking, and rigid shape selectivity.
    
Mechanistic Causality: Why Biphenyl Outperforms

The indoline core is electron-rich, while the chloroacetyl group is strongly electron-withdrawing. On a standard C18 column, the positional isomers co-elute because their overall hydrophobic footprint is identical.

The Biphenyl stationary phase provides a dual-retention mechanism. The biphenyl ligand undergoes induced-dipole interactions with the polarized


 bond while simultaneously 

-stacking with the indoline core. Furthermore, the rigid planar nature of the biphenyl group acts as a "steric cleft." Because the chloroacetyl group in the 5-position projects differently than in the 1-position (which distorts the geometry around the nitrogen), the biphenyl phase recognizes this spatial difference, resulting in baseline resolution.
Quantitative Performance Data

The following table summarizes the performance of the three columns under identical gradient conditions.

Chromatographic ParameterStandard BEH C18CSH Phenyl-HexylRaptor Biphenyl
Retention Time (Target) 4.85 min5.12 min5.45 min
Resolution (

) of Critical Pair
1.1 (Co-elution)1.8 (Partial)2.7 (Baseline)
Peak Tailing Factor (

)
1.451.201.05
Theoretical Plates (

)
12,50014,20018,500

Data demonstrates that the Biphenyl column is the only product capable of achieving the regulatory requirement of


 for the critical isomeric pair.

Experimental Protocol: A Self-Validating Workflow

Do not treat an HPLC method as a mere list of parameters; it must be a self-validating system . The protocol below includes an integrated System Suitability Test (SST) that acts as a hard gate. If the system cannot prove its resolving power on the SST standard, the sequence halts, preventing the generation of false-positive purity data.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: Why 0.1% TFA? While 5-(chloroacetyl)indoline is neutral, unreacted starting material (indoline) is a secondary amine (

    
    ). The low pH (
    
    
    
    ) provided by TFA ensures complete protonation of the indoline amine. This prevents basic analytes from interacting with residual, unendcapped silanols on the silica support, which is the primary cause of severe peak tailing.
Step 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell (100 mm × 2.1 mm, 1.7 µm)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

  • Detection: PDA at 254 nm

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5%

      
       60% B
      
    • 7.0 - 8.5 min: 60%

      
       95% B (Column Wash)
      
    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Step 3: The Self-Validating System Suitability Test (SST)

Prepare an SST solution containing 1.0 mg/mL of 5-(chloroacetyl)indoline spiked with exactly 0.5% w/w of 1-(2-chloroacetyl)indoline.

  • The Hard Gate: Inject the SST in triplicate before the sample batch. The automated CDS (Chromatography Data System) must verify that Resolution (

    
    ) > 2.0  and Tailing Factor (
    
    
    
    ) < 1.5
    . If these parameters fail, the column has lost its steric selectivity or the mobile phase is compromised, and the sequence must automatically abort.

Method Development Logic Visualization

HPLC_Method_Dev Start Sample Prep: 5-(Chloroacetyl)indoline + Synthetic Impurities ColEval Stationary Phase Screening Start->ColEval C18 Standard C18 (Hydrophobic Dispersion) ColEval->C18 Phenyl Phenyl-Hexyl Phase (π-π Interactions) ColEval->Phenyl Biphenyl Biphenyl Phase (Shape Selectivity & Polarizability) ColEval->Biphenyl Opt Mobile Phase Optimization 0.1% TFA in H2O/MeCN (pH ~2.0) C18->Opt Co-elution (Rs < 1.5) Phenyl->Opt Partial Resolution Biphenyl->Opt Optimal (Rs > 2.5) SST System Suitability Test (SST) Critical Pair Rs ≥ 2.0, Tf ≤ 1.5 Opt->SST End Validated Purity Method SST->End Pass (Self-Validated)

Workflow of the self-validating HPLC method development for 5-(chloroacetyl)indoline.

References

  • Title: Substituted sulfonamides useful as antiapoptotic bcl inhibitors (US20140135318A1)
  • Title: Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry Source: ResearchGate URL: [Link]

  • Title: 1-(2-Chloroacetyl)indoline (CID 176897) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Reactivity Face-Off: 5-Chloroacetylindoline vs. 5-Bromoacetylindoline in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Electrophile for Bioconjugation and Drug Discovery

For researchers engaged in the synthesis of novel therapeutics and chemical probes, the choice of electrophilic warhead is a critical decision that profoundly influences reaction kinetics, selectivity, and ultimately, the success of a synthetic campaign. Among the diverse array of electrophiles, α-haloacetyl compounds are workhorses for their ability to react with a variety of nucleophiles. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 5-chloroacetylindoline and 5-bromoacetylindoline. By delving into the fundamental principles of their reactivity and providing actionable experimental protocols, this document aims to empower scientists to make informed decisions tailored to their specific research needs.

The Decisive Factor: Leaving Group Ability

At the heart of the reactivity difference between 5-chloroacetylindoline and 5-bromoacetylindoline lies the nature of the halogen substituent. In nucleophilic substitution reactions, the facility with which the halide ion departs—its "leaving group ability"—is paramount.[1] Based on well-established chemical principles, the bromoacetyl derivative is inherently more reactive than its chloroacetyl counterpart.[1][2]

This enhanced reactivity is attributable to two primary factors:

  • Leaving Group Stability: Bromide (Br⁻) is a superior leaving group to chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that the bromide ion is a more stable anion in solution and can better accommodate the negative charge it acquires upon departure.[1][3] The weaker the basicity of a group, the better its capacity as a leaving group.[3]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond during the nucleophilic attack, leading to a faster reaction rate.[1][2]

The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4] This trend directly correlates with the observed reactivity in nucleophilic substitution reactions.

Reaction Mechanism: A Bimolecular Nucleophilic Substitution (Sₙ2) Pathway

The reaction of both 5-chloroacetylindoline and 5-bromoacetylindoline with nucleophiles, such as the sulfhydryl group of a cysteine residue in a protein, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][5] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and simultaneously, the halide leaving group is displaced.[1][4]

Caption: Generalized Sₙ2 reaction pathway for nucleophilic attack.

Quantitative Comparison: What the Data Suggests

While direct, head-to-head kinetic data for 5-chloroacetylindoline and 5-bromoacetylindoline under identical conditions is not extensively available in public literature, analogous comparisons of other haloacetyl compounds consistently demonstrate the superior reactivity of the bromo-functionalized molecules.[2] For instance, studies on the reaction of haloacetamides with thiol nucleophiles show that bromoacetyl-functionalized molecules react significantly faster than their chloro-analogs.[2]

Haloacetamide DerivativeNucleophilepHTemperature (°C)Rate Constant (M⁻¹s⁻¹)Relative Rate
Bromoacetyl-functionalized moleculeThiol-containing peptide6.5Not Specified~1-10Significantly Faster
ChloroacetamideCysteine7.0250.0271
Table adapted from a comparative analysis of bromoacetamides and chloroacetamides.[2]

This data strongly supports the theoretical principles, indicating that the bromo-derivative will exhibit a faster reaction rate.

Practical Implications for the Bench Scientist

The choice between 5-chloroacetylindoline and 5-bromoacetylindoline is not merely academic; it has significant practical consequences for experimental design and outcomes.

  • 5-Bromoacetylindoline (The Sprinter): Its higher reactivity makes it the reagent of choice when rapid reaction kinetics are desired or when targeting less nucleophilic residues.[1] This can be particularly advantageous in time-sensitive applications or when dealing with sluggish reactions. However, this heightened reactivity may come at the cost of reduced selectivity, potentially leading to more off-target reactions.[1]

  • 5-Chloroacetylindoline (The Marathoner): The milder electrophilicity of the chloroacetyl derivative offers a greater degree of control and can be beneficial for achieving higher selectivity, especially when multiple potential nucleophilic sites are present in a substrate.[1] This reagent is preferable when precision is more critical than speed.

Experimental Protocol: A Head-to-Head Kinetic Analysis by ¹H NMR Spectroscopy

To empower researchers to directly compare the reactivity of these two compounds within their specific experimental context, the following detailed protocol is provided. This method utilizes ¹H NMR spectroscopy to monitor the progress of the reaction with a model nucleophile.

Objective: To determine the relative rates of reaction of 5-chloroacetylindoline and 5-bromoacetylindoline with a model nucleophile (e.g., aniline) by monitoring the disappearance of starting material and the appearance of the product over time.

Materials:

  • 5-Chloroacetylindoline (≥98% purity)

  • 5-Bromoacetylindoline (≥98% purity)

  • Aniline (or other suitable nucleophile, freshly distilled)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)

  • NMR tubes

  • Gas-tight syringes

  • Dry glassware

Procedure:

  • Preparation of Stock Solutions:

    • In a flame-dried, inert-atmosphere glovebox or using Schlenk techniques, prepare a stock solution of the nucleophile (e.g., 0.1 M aniline) and the internal standard (e.g., 0.05 M 1,3,5-trimethoxybenzene) in the chosen anhydrous deuterated solvent.

    • Separately, prepare stock solutions of 5-chloroacetylindoline (e.g., 0.1 M) and 5-bromoacetylindoline (e.g., 0.1 M) in the same anhydrous deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine 500 µL of the nucleophile/internal standard stock solution.

    • Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) in the NMR spectrometer.

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations relative to the internal standard.

  • Initiation and Monitoring:

    • Rapidly inject a stoichiometric amount (e.g., 500 µL of the 0.1 M solution) of either the 5-chloroacetylindoline or 5-bromoacetylindoline stock solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate but could range from every few minutes to every hour.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the starting material and the product in each spectrum.

    • Normalize these integrals to the integral of the internal standard to determine the concentration of each species at each time point.

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate from the slope of this curve. For a more detailed analysis, fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.

    • Repeat the experiment for the other haloacetylindoline under identical conditions.

Caption: Workflow for comparative kinetic analysis by NMR.

Conclusion

The available evidence, grounded in fundamental principles of organic chemistry and supported by analogous experimental data, unequivocally indicates that 5-bromoacetylindoline is a more reactive electrophile than 5-chloroacetylindoline .[1][2] This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion.[2] For synthetic applications demanding rapid reaction rates or for targeting less reactive nucleophiles, 5-bromoacetylindoline is the preferred reagent. Conversely, when selectivity and controlled reactivity are of paramount importance, 5-chloroacetylindoline presents a more suitable option. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences within their own systems, enabling a data-driven approach to reagent selection in the pursuit of novel chemical entities.

References

  • Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at: [Link]

Sources

Structural Efficacy and Supramolecular Architecture: A Comparative Guide to 5-Substituted Indoline Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a structural comparison of 5-substituted indoline-2,3-diones (isatins) , a critical class of "indoline ketones" widely used as precursors in drug development (e.g., Sunitinib, Nintedanib). Unlike standard datasheets, this analysis focuses on the solid-state behavior and supramolecular assembly driven by substitutions at the C5 position.

We objectively compare the unsubstituted scaffold (5-H) against electron-withdrawing variants (5-Cl, 5-Br, 5-NO2) to demonstrate how atomic-level substitution dictates macroscopic stability, solubility, and bioavailability.

Comparative Analysis: 5-Substituted Variants

The 5-position of the indoline scaffold is electronically coupled to the N1-H moiety. Substitutions here dramatically alter the acidity of the N-H proton and the electron density of the C2-carbonyl, fundamentally changing the crystal packing landscape.

Table 1: Crystallographic & Physicochemical Performance Metrics[1]
Feature5-H Isatin (Reference) 5-Chloro Isatin 5-Bromo Isatin 5-Nitro Isatin
Crystal System Monoclinic (

)
Monoclinic (

)
Monoclinic (

)
Monoclinic (

)
Primary Interaction Strong N-H···O (Dimer)N-H···O + C-Cl···O N-H···O + C-Br···O N-H···O +

-hole
Dimer Distance (

)
~2.90 Å~2.86 Å (Stronger)~2.85 Å (Stronger)~2.82 Å (Strongest)
Packing Motif Herringbone /

-stacking
Layered planar stacksLayered planar stacksCorrugated sheets
Density (

)
~1.48 g/cm³~1.62 g/cm³~1.95 g/cm³~1.58 g/cm³
Melting Point 200–203 °C247–250 °C251–253 °C252–254 °C
Solubility (DMSO) HighModerateModerateLow
Mechanistic Causality
  • The "EWG" Effect: Electron-Withdrawing Groups (Cl, Br, NO2) at C5 inductively pull electron density from the aromatic ring. This increases the acidity of the N1 proton, shortening the intermolecular

    
     hydrogen bond distance compared to the unsubstituted 5-H variant.
    
  • Halogen Bonding: Unlike 5-H, the 5-Cl and 5-Br variants exhibit "sigma-hole" interactions (

    
    ). This secondary anchor point creates a more rigid lattice, correlating directly with the observed increase in melting point and density.
    

Structural Logic & Signaling Pathways

The following diagram illustrates the causal relationship between chemical substitution, electronic modulation, and the resulting supramolecular architecture.

G subst 5-Position Substitution (H vs. Cl/Br/NO2) elec Electronic Modulation (Inductive Effect) subst->elec Modulates Ring Density nh_acid Increased N-H Acidity elec->nh_acid EWG pulls e- sigma Sigma-Hole Formation (Halogen Bonding) elec->sigma Polarization of C-X bond hbond Shortened N-H...O Bond Distance nh_acid->hbond Stronger Donor packing Altered Crystal Packing (Layered vs. Herringbone) sigma->packing Directional C-X...O contacts hbond->packing Tighter Dimers prop Macroscopic Properties (High MP, Low Solubility) packing->prop Lattice Energy

Figure 1: Structural Logic Flow. Substituents at C5 drive electronic changes that dictate specific intermolecular interactions, ultimately defining the bulk material properties.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and high-quality crystals suitable for X-ray diffraction (XRD), the following protocols utilize a solvent-layering technique which is superior to simple evaporation for these derivatives.

Protocol A: Synthesis of 5-Substituted Isatins (Sandmeyer Route)

Validation Check: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The formation of the isonitrosoacetanilide intermediate is the critical rate-determining step.

  • Reagents: 0.1 mol 4-substituted aniline (e.g., 4-bromoaniline), 0.11 mol chloral hydrate, 0.25 mol hydroxylamine hydrochloride.

  • Condensation: Dissolve chloral hydrate and sodium sulfate in water. Add aniline in HCl. Heat to 55°C. Add hydroxylamine. Raise to 80°C for 10 min.

  • Cyclization: Add the resulting isonitrosoacetanilide precipitate in small portions to concentrated sulfuric acid (pre-heated to 50°C). Critical: Keep temp < 70°C to prevent charring.

  • Quench: Pour into crushed ice. Filter the orange/red precipitate.

Protocol B: High-Quality Crystallization (Solvent Diffusion)

Validation Check: Crystals must be transparent and have sharp edges. Opaque crystals indicate solvent inclusion or twinning.

  • Primary Solvent: Dissolve 50 mg of the 5-substituted isatin in the minimum amount of DMSO or DMF (approx. 1-2 mL).

  • Precipitant: Carefully layer Ethanol or Methanol (3 mL) on top of the denser DMSO solution using a syringe along the vial wall. Do not mix.

  • Growth: Seal with Parafilm (poke 1 small hole). Store in a vibration-free dark environment at 20°C.

  • Timeline: Harvest crystals after 5–7 days.

Protocol C: X-Ray Data Collection & Refinement

Validation Check: Aim for


 and Resolution < 0.80 Å.
  • Mounting: Select a crystal approx

    
     mm. Mount on a glass fiber or MiTeGen loop using Paratone oil.
    
  • Collection: Collect data at 100 K (using a Cryostream) to reduce thermal motion ellipsoids.

  • Strategy: Use Mo-K

    
     radiation (
    
    
    
    Å).[1] Collect a full sphere of data to ensure redundancy.
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least Squares (SHELXL). Locate the N-H proton from the difference Fourier map rather than placing it geometrically, as its position is chemically significant.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis S1 Aniline Precursor S2 Sandmeyer Cyclization S1->S2 S3 Raw Powder S2->S3 C1 Dissolve in DMSO S3->C1 Purification C2 Layer with EtOH C1->C2 C3 Slow Diffusion (5-7 Days) C2->C3 A1 Single Crystal XRD C3->A1 Harvest A2 Hirshfeld Surface A1->A2 A3 DFT Validation A1->A3

Figure 2: Experimental Workflow. From raw synthesis to computational validation of the crystal structure.

References

  • Gervini, V. et al. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. Molecules, 29(5).

  • Baharfar, R. et al. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities. RJWave.

  • Somesan, D. et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI Molecules.

  • Manley-King, C. et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega.

  • CCDC. Cambridge Structural Database (CSD).[2] (Standard repository for small molecule crystal structures).

Sources

Publish Comparison Guide: Structural Validation of 5-Chloroacetylindoline via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 5-(2-chloroacetyl)indoline (systematically named 1-(2,3-dihydro-1H-indol-5-yl)-2-chloroethanone ) using 13C NMR.[1]

It addresses the critical challenge of distinguishing this C5-substituted ketone from its common regioisomer, 1-(2-chloroacetyl)indoline (an N-acylated amide), which is a frequent impurity or alternative product in indoline acylation chemistries.[1]

Executive Summary: The Structural Challenge

In the synthesis of functionalized indolines, "5-chloroacetylindoline" (Structure A ) is a high-value scaffold used to introduce linkers or pharmacophores at the benzene ring's 5-position.[1] However, the starting material, indoline, is a secondary amine that is highly nucleophilic.[1] Without rigorous protection or selective conditions, the reaction often yields the thermodynamically stable 1-(chloroacetyl)indoline (Structure B ) or bis-acylated by-products.[1]

13C NMR is the definitive method for distinguishing these isomers because the electronic environment of the carbonyl carbon differs fundamentally between the two structures:

  • Target (Structure A): Aryl Ketone (Substituted at C5).[1]

  • Alternative (Structure B): Cyclic Amide (Substituted at N1).[1]

This guide provides a self-validating protocol to confirm the identity of Structure A and quantify potential contamination by Structure B.

Structural Analysis & Logic

The "Smoking Gun": Carbonyl Chemical Shift

The primary validation metric is the chemical shift of the carbonyl carbon.[1]

  • Ketones conjugated to an aromatic ring typically resonate between 190–198 ppm .[1]

  • Amides (N-acylated indolines) resonate significantly upfield, typically between 160–168 ppm .[1]

This >25 ppm difference is unambiguous and unaffected by minor solvent variations.[1]

Secondary Validation: Indoline Scaffold Shifts

The site of acylation drastically alters the electronic shielding of the indoline ring carbons, particularly C2 and C7a.[1]

  • In 5-acyl (Target): The Nitrogen remains an amine (secondary).[1] The C7a (bridgehead carbon attached to N) remains electron-rich (~150 ppm).[1]

  • In 1-acyl (Impurity): The Nitrogen is part of an amide.[1] The lone pair is delocalized into the carbonyl, reducing electron density on the ring and shifting the C2 and C7a signals.[1]

Experimental Protocol

Reagents & Sample Preparation[1][2][3]
  • Solvent: DMSO-d6 is recommended over CDCl3 for 5-chloroacetylindoline due to potential solubility issues with the free amine and to prevent aggregation.[1]

  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO septet (39.5 ppm).[1]

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: Proton-decoupled 13C (e.g., ZGPG30 or WALTZ16).[1]

  • Scans (NS): Minimum 512 scans (to detect quaternary carbons clearly).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation of carbonyls).

  • Spectral Width: 0–220 ppm.[1]

Data Interpretation & Comparison

The following table contrasts the expected 13C NMR shifts of the target molecule against its most common isomer.

Table 1: Comparative 13C NMR Shift Data (DMSO-d6)
Carbon PositionTarget: 5-(Chloroacetyl)indoline (Ketone)Alternative: 1-(Chloroacetyl)indoline (Amide)Diagnostic Value
C=O[1] (Carbonyl) 190.0 – 195.0 ppm 163.0 – 168.0 ppm PRIMARY (Definitive)
C-Cl (Alpha) 45.0 – 47.0 ppm42.0 – 44.0 ppmLow
C5 (Aromatic) ~128.0 ppm (Quaternary)~124.0 ppm (CH)High (DEPT-135 can confirm)
C7a (Bridgehead) ~153.0 ppm (Amino-like)~142.0 ppm (Amide-like)Medium
C2 (Aliphatic) ~47.0 ppm~48.0 – 50.0 ppmLow

Note: Exact shifts may vary ±1 ppm depending on concentration and temperature.[1] The difference (Δδ) between Ketone and Amide signals is the critical metric.[1]

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the structure based on the acquired NMR data.

StructuralValidation Start Acquire 13C NMR Spectrum (DMSO-d6) CheckCarbonyl Analyze Region 160 - 200 ppm Start->CheckCarbonyl ResultKetone Peak observed at ~190-195 ppm CheckCarbonyl->ResultKetone Single Peak > 185 ppm ResultAmide Peak observed at ~165 ppm CheckCarbonyl->ResultAmide Single Peak < 170 ppm ResultBoth Peaks at BOTH 190 ppm & 165 ppm CheckCarbonyl->ResultBoth Two Carbonyl Peaks AnalyzeAromatic Check Aromatic Region (DEPT-135) ResultKetone->AnalyzeAromatic ConclusionIsomer REJECTED: 1-(Chloroacetyl)indoline (N-acylated) ResultAmide->ConclusionIsomer ConclusionMix MIXTURE: Contains both isomers. Purification required. ResultBoth->ConclusionMix ConclusionTarget CONFIRMED: 5-(Chloroacetyl)indoline AnalyzeAromatic->ConclusionTarget C5 is Quaternary (Absent in DEPT)

Caption: Decision tree for distinguishing C5-acylated target from N-acylated impurities using 13C NMR shifts.

Troubleshooting & Common Pitfalls

  • Missing Quaternary Carbons:

    • Issue: The Carbonyl (C=O) and C5 quaternary signals are weak or absent.[1]

    • Cause: Long relaxation times (

      
      ) for quaternary carbons.[1]
      
    • Solution: Increase the relaxation delay (D1) to 3–5 seconds or increase the number of scans.

  • Solvent Peaks Masking Signals:

    • Issue: DMSO-d6 septet (~39.5 ppm) overlaps with aliphatic signals.[1]

    • Solution: The C2/C3 signals of indoline (28 ppm and 47 ppm) and the CH2-Cl signal (~46 ppm) are typically outside the DMSO window.[1] If overlap occurs at ~40 ppm, switch to Acetone-d6.[1]

  • Proton Exchange:

    • The NH proton in 5-chloroacetylindoline is exchangeable.[1] While this affects 1H NMR, it does not significantly impact 13C chemical shifts in dry DMSO-d6.[1]

References

  • BenchChem. Synthesis and Characterization of 5-Chloroindole Derivatives. Retrieved from (General reference for Indoline nomenclature and synthesis).[1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 5-Chloroindole and Derivatives.[1] Retrieved from (Source for general indoline spectral data).[1]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Authoritative source for Carbonyl chemical shift ranges: Ketones vs Amides).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from (Methodology for distinguishing ortho/meta/para isomers via NMR).[1]

Sources

Benchmarking 5-chloroacetylindoline purity against commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of pharmaceutical intermediates requires moving beyond superficial chromatographic data to establish absolute mass fractions. As a Senior Application Scientist, I have structured this guide to provide a rigorous, causality-driven benchmarking of 5-chloroacetylindoline (CAS 99058-22-7) , comparing an optimized in-house synthesized batch against leading commercial standards.

Mechanistic Origins of Impurities in 5-Chloroacetylindoline

5-Chloroacetylindoline—chemically designated as 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone—is a critical electrophilic intermediate used in the synthesis of serotonergic agents and indoline-derived APIs.

Commercial standards from bulk chemical suppliers such as [1] and [2] are typically synthesized via the Friedel-Crafts acylation of an N-protected indoline using chloroacetyl chloride and an aluminum chloride (


) catalyst [3]. While the electron-rich nature of the indoline core directs electrophilic aromatic substitution primarily to the 5-position, the thermodynamic realities of this pathway introduce specific, unavoidable impurity classes. Understanding the causality of these impurities is essential for designing an orthogonal analytical strategy.

ImpurityLogic Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) Regio 6-Substitution (Regioisomer) Reaction->Regio Incomplete Incomplete N-Deprotection Reaction->Incomplete Inorganic AlCl3 Residue Reaction->Inorganic Impact1 API Yield Loss Regio->Impact1 Impact2 Downstream Toxicity Incomplete->Impact2 Impact3 Catalyst Poisoning Inorganic->Impact3

Caption: Logical causality of synthetic impurities and their downstream API impacts.

The Orthogonal Analytical Strategy

Relying solely on High-Performance Liquid Chromatography (HPLC) creates a "purity illusion." Because HPLC only detects UV-active species, it is blind to inorganic salts and moisture [4]. To benchmark true purity, we must deploy an orthogonal, multi-modal workflow.

Workflow Sample 5-Chloroacetylindoline Batch HPLC HPLC-UV/MS (Chromatographic) Sample->HPLC qNMR qNMR (Absolute Mass) Sample->qNMR KF Karl Fischer (Moisture) Sample->KF ICP ICP-MS (Residual Al) Sample->ICP

Caption: Multi-modal analytical workflow for benchmarking 5-chloroacetylindoline purity.

Self-Validating Experimental Protocols

Chromatographic Profiling (HPLC-UV/MS)
  • Causality of Method Design: The indoline nitrogen is a secondary amine. If analyzed in a neutral mobile phase, the basic nitrogen will interact with residual silanols on the silica stationary phase, causing severe peak tailing. By introducing Trifluoroacetic acid (TFA), we ion-pair the amine and suppress silanol ionization, ensuring sharp, symmetrical peaks required for accurate area integration.

  • Protocol:

    • Stationary Phase: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm).

    • Mobile Phase: (A) 0.05% TFA in LC-MS grade water; (B) 0.05% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes at 1.0 mL/min.

    • Detection: UV at 254 nm; ESI-MS (Positive mode) to confirm the characteristic

      
       and 
      
      
      
      isotopic pattern of the chlorine atom.
  • Self-Validation System: A System Suitability Test (SST) is injected prior to the sample sequence, containing a mixture of 5-chloroacetylindoline and its 6-chloroacetylindoline regioisomer. The sequence is automatically aborted if the critical pair resolution (

    
    ) falls below 2.0.
    
Absolute Mass Fraction Determination (qNMR)
  • Causality of Method Design: UV response factors vary drastically between an API and its impurities. Quantitative NMR (qNMR) circumvents this by measuring the fundamental magnetic resonance of nuclei. The integration area is directly proportional to the molar amount of the substance, yielding an absolute mass fraction (w/w %).

  • Protocol:

    • Accurately weigh ~20 mg of 5-chloroacetylindoline and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance.

    • Dissolve in 0.6 mL of anhydrous DMSO-

      
      .
      
    • Acquire a 1H-NMR spectrum at 500 MHz.

    • Integrate the isolated singlet of the

      
       protons at ~4.9 ppm against the olefinic protons of Maleic Acid at 6.26 ppm.
      
  • Self-Validation System: The relaxation delay (

    
    ) is strictly set to 30 seconds. Because this is greater than 
    
    
    
    of the longest relaxing proton in the system, it guarantees 99.3% magnetization recovery between scans, preventing saturation artifacts that would artificially skew the purity calculation.

Comparative Data Analysis

The following table summarizes the benchmarking of an optimized, selectively recrystallized in-house batch against two leading commercial standards.

Analytical ParameterIn-House High-PurityCommercial Std A [1]Commercial Std B [2]
HPLC Purity (a/a %) 99.8%98.2%96.5%
qNMR Absolute Purity (w/w %) 99.5%94.1%91.8%
6-Regioisomer (HPLC, a/a %) < 0.05%0.8%1.5%
Moisture Content (KF, w/w %) 0.1%1.2%2.4%
Residual Aluminum (ICP-MS, ppm) 15 ppm850 ppm1200 ppm

Discussion: The Causality of Purity Discrepancies

The benchmarking data reveals a classic analytical trap: the discrepancy between chromatographic purity and absolute mass fraction.

Commercial Standard A exhibits a highly respectable 98.2% HPLC purity. However, its qNMR absolute purity is only 94.1%. This 4.1% gap is mechanistically explained by the presence of UV-transparent impurities. Specifically, Karl Fischer and ICP-MS analyses reveal 1.2% moisture and a massive 850 ppm of residual aluminum. Because aluminum chloride is used in stoichiometric excess during the Friedel-Crafts acylation [3], poor aqueous workup and rapid precipitation fail to purge the inorganic salts.

Conversely, the In-House batch maintains a tight correlation between HPLC (99.8%) and qNMR (99.5%) purities. This is the direct result of replacing crude precipitation with a selective dual-solvent recrystallization (toluene/hexane), which effectively excludes the highly soluble 6-regioisomer while simultaneously washing out residual aluminum salts. For researchers scaling up serotonergic APIs, utilizing a benchmarked, high-absolute-purity intermediate prevents the stoichiometric imbalances and catalyst poisoning that typically plague downstream cross-coupling reactions.

References

  • Avanscure Lifesciences. "1,4-Piperidinedicarboxamide... 5-chloroacetylindoline | CAS Number : 99058-22-7". Avanscure Bulk Pharma Ingredients. Available at: [Link]

  • Reagentia. "2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone (1 x 100 mg)". Reagentia Fine Chemicals. Available at: [Link]

  • Chakrasali, R. "Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation". ChemSpider SyntheticPages, 2006. Available at:[Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 153504-62-4 Chemical Class:


-Haloketone / Indoline Derivative
Primary Hazard Profile:  Alkylating Agent, Lachrymator, Skin Corrosive.

Part 1: Executive Safety Summary & Risk Assessment

Directive: Treat this compound not just as a standard organic solid, but as a potent alkylating agent with lachrymatory properties .

As a Senior Application Scientist, I must emphasize that the safety data for specific research intermediates like CAS 153504-62-4 is often extrapolated from functional group reactivity. This molecule contains an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloro ketone moiety.[1][2] Biologically, this functional group is highly electrophilic; it irreversibly alkylates DNA and protein residues (specifically cysteine and histidine).

The Operational Risks:

  • Lachrymatory Effect: Even as a solid, dust or trace hydrolysis products can cause immediate, severe irritation to mucous membranes and eyes.

  • Delayed Contact Dermatitis: As a sensitizer, initial exposure may show no symptoms, but subsequent exposures can trigger severe allergic dermatitis.

  • Hydrolytic Instability: Upon contact with moisture, it releases HCl and degrades, potentially increasing the corrosivity of the sample.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling


-haloketones. You must employ a barrier system that accounts for permeation breakthrough times of alkyl chlorides.
PPE Technical Specifications[1]
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® (Laminate) or Viton®

-chloro ketones can permeate standard nitrile in <5 minutes. Laminate offers >4-hour breakthrough protection against alkyl chlorides.
Hand Protection (Secondary) Disposable Nitrile (5-8 mil) Worn over the laminate glove. Provides dexterity (laminate is baggy) and protects the inner glove from surface contamination.
Respiratory / Inhalation Certified Fume Hood (Face Velocity: 80-100 fpm) Mandatory. Do not handle on an open bench. If weighing outside a hood is unavoidable, a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges is required.
Eye & Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate due to the lachrymatory vapor risk. A face shield is required during quenching or liquid transfers.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb alkylating agents, holding them against the skin. Tyvek provides a non-porous barrier.

Part 3: Operational Protocols & Engineering Controls

A. Engineering Control Logic (Hierarchy of Defense)

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

G Start Handling Request: CAS 153504-62-4 StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution Weighing Weighing Protocol: Use Anti-Static Gun Inside Fume Hood Solid->Weighing Dust Hazard Transfer Transfer Protocol: Closed Vessel Transfer Cannula or Syringe Solution->Transfer Vapor/Splash Hazard Hood Engineering Control: Fume Hood (Sash < 18 inches) Weighing->Hood Transfer->Hood Waste Disposal: Quench Required Hood->Waste

Figure 1: Operational decision tree emphasizing containment within the fume hood for both solid and liquid phases.[1]

B. Step-by-Step Handling Protocol

1. Weighing the Solid

  • The Problem: Static electricity can cause the light powder to "jump," creating an aerosol of lachrymatory dust.

  • The Solution:

    • Place the balance inside the fume hood.

    • Use an anti-static gun on the weighing boat and spatula before use.

    • Lay a black solvent-absorbent pad (charcoal impregnated) in the hood to visualize and absorb any spilled white powder immediately.

2. Solubilization

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage, as they can slowly react with the

    
    -chloro ketone. Use Anhydrous DCM or THF.
    
  • Procedure: Add solvent slowly. The dissolution is often endothermic, but subsequent reaction with moisture is exothermic.

3. Spill Response (Small Scale < 5g)

  • Do NOT wipe with paper towels (increases surface area for vaporization).

  • Action: Cover with a mixture of sand and sodium carbonate (soda ash).

  • Cleanup: Scoop into a jar, then wipe the surface with a 10% Sodium Thiosulfate solution to chemically deactivate residues.

Part 4: Chemical Deactivation & Disposal (The Quench)

Disposing of active alkylating agents into the general organic waste stream is negligent. You must chemically destroy the electrophilic core before disposal.

The Chemistry: Sodium thiosulfate (


) acts as a soft nucleophile, attacking the 

-carbon and displacing the chloride. This converts the volatile, toxic chloroketone into a non-volatile, water-soluble thiosulfate ester.

Protocol:

  • Preparation: Prepare a "Quench Solution" of 10% Sodium Thiosulfate (

    
    ) and 2% Sodium Carbonate (
    
    
    
    ) in water.
    • Note: The Carbonate is critical to keep the pH > 7. Acidic thiosulfate decomposes to release toxic

      
       gas and elemental sulfur.
      
  • Execution: Slowly add the waste reaction mixture to the stirring Quench Solution.

  • Verification: Check pH. If acidic, add more Carbonate. Stir for 1 hour.

  • Disposal: The resulting biphasic mixture can now be separated; the aqueous layer is generally safe for drain disposal (check local regulations), and the organic layer can go to non-halogenated waste.

Quench Waste Active Waste (Alpha-Chloro Ketone) Reaction Nucleophilic Attack (Deactivation) Waste->Reaction QuenchSol Quench Solution: 10% Na2S2O3 + Na2CO3 QuenchSol->Reaction Check pH Check (Must be > 7) Reaction->Check Check->QuenchSol Fail (Add Base) Result Deactivated Thiosulfate Ester Check->Result Pass

Figure 2: Chemical deactivation workflow using Sodium Thiosulfate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment (PPE) Standards 1910.132. United States Department of Labor.[3] [4]

  • Ansell. (2022). Chemical Permeation & Degradation Guide (8th Edition). (Referencing Laminate/Silver Shield breakthrough data for Chlorinated Ketones).

  • BenchChem. (2025).[1][5][6] Handling and Storage of Chlorinated Alpha-Keto Acids and Ketones.[1][5][4][7] (General handling for alpha-halo carbonyls).[1][8]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloroanisole (Analogous Hazard Reference). Merck KGaA.[6]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-
Reactant of Route 2
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.